molecular formula C8H4F3NO4 B142237 2-Nitro-4-(trifluoromethyl)benzoic acid CAS No. 320-94-5

2-Nitro-4-(trifluoromethyl)benzoic acid

Cat. No.: B142237
CAS No.: 320-94-5
M. Wt: 235.12 g/mol
InChI Key: MYSAXQPTXWKDPQ-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)4-1-2-5(7(13)14)6(3-4)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSAXQPTXWKDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348974
Record name 2-nitro-4-(trifluoromethyl)benzoic acid
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Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-94-5
Record name 2-Nitro-4-trifluoromethylbenzoic acid
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Record name 2-nitro-4-(trifluoromethyl)benzoic acid
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Record name 2-Nitro-4-(trifluoromethyl)benzoic acid
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Record name 2-NITRO-4-TRIFLUOROMETHYLBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Nitro-4-(trifluoromethyl)benzoic acid, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Core Properties

This compound is an off-white to pale yellow crystalline solid. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group on a benzene (B151609) ring, makes it a versatile reagent for the synthesis of complex molecules. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 320-94-5
Molecular Formula C₈H₄F₃NO₄
Molecular Weight 235.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 134-138 °C
Boiling Point (Predicted) 306.6 ± 42.0 °C at 760 mmHgN/A
pKa (Predicted) 1.70 ± 0.25N/A
Solubility Soluble in DMSO and MethanolN/A
Spectroscopic Data

While publicly available, peer-reviewed spectra for this compound are limited, data for structurally similar compounds provide valuable insights. For instance, the ¹H NMR spectrum of a related compound, 4-nitro-2-(trifluoromethyl)benzoic acid, shows characteristic aromatic proton signals, and its ¹³C NMR spectrum reveals the expected resonances for the carboxyl, trifluoromethyl, and aromatic carbons.[1][2] The infrared spectrum of a nitro-substituted benzoic acid typically displays a broad O-H stretch from the carboxylic acid, a strong C=O stretch, and characteristic N-O stretching bands from the nitro group.[3][4]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nitration of 4-(trifluoromethyl)benzoic acid. Below is a detailed experimental protocol adapted from patent literature.

Synthesis of this compound

Objective: To synthesize this compound via the nitration of 4-(trifluoromethyl)benzoic acid.

Materials:

  • 4-(trifluoromethyl)benzoic acid

  • Concentrated nitric acid (99-100%)

  • Concentrated sulfuric acid

  • Ice

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Diisopropyl ether

  • Heptane

Procedure:

  • In a reaction vessel, carefully add 4-(trifluoromethyl)benzoic acid to concentrated nitric acid at room temperature.

  • Slowly add concentrated sulfuric acid to the mixture while maintaining a low temperature (0-10°C) using an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure the completion of the reaction.

  • Cool the reaction mixture and pour it over an ice/water slurry to precipitate the crude product.

  • Filter the precipitate and wash it with cold water.

  • For purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of a suitable solvent mixture, such as diisopropyl ether and heptane.

  • Slowly cool the solution to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent (e.g., heptane), and dry under a vacuum to yield the final product.

Logical Workflow for Synthesis:

G start Start: Reagents reagents 4-(Trifluoromethyl)benzoic Acid Concentrated Nitric Acid Concentrated Sulfuric Acid start->reagents mixing Mix reagents at low temperature (0-10°C) reagents->mixing reflux Heat to reflux mixing->reflux precipitation Pour onto ice/water slurry reflux->precipitation filtration Filter crude product precipitation->filtration recrystallization Recrystallize from diisopropyl ether/heptane filtration->recrystallization final_product Final Product: This compound recrystallization->final_product G Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPPA->HPPD HGA Homogentisic Acid ToxicMetabolites Toxic Metabolites (e.g., Fumarylacetoacetate) HGA->ToxicMetabolites HPPD->HGA Nitisinone Nitisinone (derived from related precursors) Nitisinone->HPPD Inhibits

References

2-Nitro-4-(trifluoromethyl)benzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoic Acid

Introduction

This compound is a specialized organic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring a benzoic acid core substituted with both a nitro group and a trifluoromethyl group, makes it a versatile synthetic intermediate. The presence of two strong electron-withdrawing groups profoundly influences the molecule's reactivity, rendering it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs) and next-generation crop protection agents.[1]

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. This compound is systematically named according to IUPAC nomenclature, and its structure is unambiguously represented by formats such as SMILES and InChI.

Identifier Value Source
IUPAC Name This compoundPubChem[2]
CAS Number 320-94-5Sigma-Aldrich, PubChem[2][3]
Molecular Formula C₈H₄F₃NO₄PubChem[2]
SMILES String C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])C(=O)OPubChem[2]
InChI Key MYSAXQPTXWKDPQ-UHFFFAOYSA-NSigma-Aldrich, PubChem[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized below.

Property Value Source
Molecular Weight 235.12 g/mol Sigma-Aldrich, PubChem[2][3]
Appearance Off-White to Pale Yellow SolidChemicalBook[4]
Melting Point 134-138 °CSigma-Aldrich, ChemicalBook[3][4]
Boiling Point 306.6 °C at 760 mmHgShanghai Up-Fluorochem Co., Ltd.
Density 1.596 g/cm³Shanghai Up-Fluorochem Co., Ltd.
LogP 2.835Shanghai Up-Fluorochem Co., Ltd.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy : The IR spectrum provides evidence for the key functional groups. Characteristic absorption bands include a broad O-H stretch for the carboxylic acid from approximately 3300 to 2500 cm⁻¹, a sharp C=O (carbonyl) stretch between 1700 and 1680 cm⁻¹, asymmetric and symmetric N-O stretches for the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and strong C-F stretching vibrations in the 1320-1100 cm⁻¹ region.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy would show distinct signals for the three aromatic protons, with chemical shifts influenced by the electron-withdrawing substituents. ¹³C NMR would confirm the presence of eight unique carbon atoms, including the carboxyl, trifluoromethyl, and aromatic carbons. ¹⁹F NMR is also a critical tool for confirming the trifluoromethyl group.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The compound is expected to show a molecular ion peak corresponding to its exact mass of 235.0092 g/mol .[2]

Synthesis and Reactivity

This compound is a valuable intermediate due to its defined reactivity, which is governed by its functional groups.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution while increasing the acidity of the carboxylic acid proton. The nitro group can be readily reduced to an amine, providing a pathway for further functionalization, such as amide bond formation.[1]

structural_reactivity cluster_molecule This compound cluster_effects Chemical Properties & Reactivity main Aromatic Ring cf3 CF₃ Group ewd Strong Electron-Withdrawing Effect (Ring Deactivation) cf3->ewd influences no2 NO₂ Group no2->ewd influences reduction Reducible to Amine (NH₂) (Gateway to further functionalization) no2->reduction cooh COOH Group reactivity Site for Nucleophilic Acyl Substitution (e.g., Amide Formation) cooh->reactivity acidity Increased Acidity of Carboxylic Proton cooh->acidity synthesis_workflow start Starting Material: 4-(Trifluoromethyl)benzoic Acid reaction Process: Nitration via Reflux (1h) start->reaction reagent Reagent: Conc. Nitric Acid reagent->reaction workup Workup: Precipitation & Extraction reaction->workup purify Purification: Recrystallization workup->purify product Final Product: This compound purify->product

References

An In-depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Nitro-4-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document details established synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound (CAS No. 320-94-5) is a valuable building block in organic synthesis. Its molecular structure, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group, offers a unique combination of functionalities for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals. This guide explores three principal synthetic pathways for its preparation, offering a comparative analysis of their respective advantages and challenges.

Synthesis Pathways

Three primary synthetic routes for this compound have been identified and are detailed below.

Pathway 1: Direct Nitration of 4-(Trifluoromethyl)benzoic Acid

This pathway involves the direct electrophilic aromatic substitution of 4-(trifluoromethyl)benzoic acid. While straightforward, this method is reported to have a modest yield of 48%.[1] The electron-withdrawing nature of both the carboxylic acid and trifluoromethyl groups deactivates the aromatic ring, making the nitration challenging and leading to the formation of multiple isomers.

G A 4-(Trifluoromethyl)benzoic Acid R HNO₃ / H₂SO₄ A->R B This compound R->B G A 2-Nitro-4-(trifluoromethyl)benzonitrile R1 H₂SO₄ (aq) A->R1 B 2-Nitro-4-(trifluoromethyl)benzamide R2 H₂SO₄ / CH₃OH B->R2 C Methyl 2-Nitro-4-(trifluoromethyl)benzoate R3 H₃O⁺ C->R3 D This compound R1->B R2->C R3->D G A 2-Nitro-4-(trifluoromethyl)toluene R Oxidizing Agent (e.g., KMnO₄ or Na₂Cr₂O₇) A->R B This compound R->B

References

A Technical Guide to the Spectral Analysis of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Nitro-4-(trifluoromethyl)benzoic acid (C₈H₄F₃NO₄), a key building block in pharmaceutical and agrochemical synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound is a substituted aromatic carboxylic acid with significant potential in organic synthesis due to its reactive functional groups. Accurate spectral analysis is crucial for its identification, purity assessment, and for tracking its transformation in chemical reactions. This guide serves as a reference for researchers working with this compound.

Spectral Data

The following tables summarize the expected spectral data for this compound based on the analysis of its structural features and comparison with similar compounds.

¹H NMR Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-38.2 - 8.4d~8.0
H-57.8 - 8.0dd~8.0, ~1.5
H-68.4 - 8.6d~1.5
COOH10.0 - 13.0br s-

Note: The chemical shifts are predicted for a solution in a deuterated solvent like DMSO-d₆ or CDCl₃. The acidic proton of the carboxylic acid is often broad and its chemical shift is concentration-dependent.

¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (ppm)
C-1 (C-COOH)130 - 135
C-2 (C-NO₂)148 - 152
C-3125 - 128
C-4 (C-CF₃)132 - 136 (q)
C-5128 - 131
C-6122 - 125
COOH165 - 170
CF₃120 - 125 (q)

Note: The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1580 - 1620Medium
N-O (Nitro Asymmetric)1520 - 1560Strong
N-O (Nitro Symmetric)1340 - 1380Strong
C-F (Trifluoromethyl)1100 - 1200Strong
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

IonExpected m/z Ratio
[M]⁺• (Molecular Ion)235.01
[M-OH]⁺218.01
[M-NO₂]⁺189.02
[M-COOH]⁺190.02

Note: The exact mass of this compound is 235.0092 g/mol .[1] The fragmentation pattern may vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

    • The mass analyzer is scanned over a relevant m/z range (e.g., 50-500).

Workflow and Relationships

The following diagram illustrates the logical workflow for the complete spectral analysis of this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Confirmation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer (ATR) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI or EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitro-4-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial parameters. Furthermore, it outlines methodologies for assessing the chemical stability of the compound under various stress conditions, in accordance with established guidelines. This guide aims to equip researchers and drug development professionals with the necessary information to effectively handle, formulate, and analyze this compound.

Introduction

This compound (C₈H₄F₃NO₄, CAS No. 320-94-5) is a substituted aromatic carboxylic acid.[1] Its chemical structure, featuring a nitro group and a trifluoromethyl group on the benzoic acid backbone, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and material science. The electron-withdrawing nature of both the nitro and trifluoromethyl groups influences the acidity of the carboxylic acid and the overall electronic properties of the molecule, which in turn affect its solubility and stability.

A thorough understanding of the solubility and stability of this compound is paramount for its application in drug development, including for processes such as reaction kinetics, purification, formulation, and the determination of its shelf-life.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₄F₃NO₄[1]
Molecular Weight 235.12 g/mol [1]
Appearance Off-white to pale yellow solid[2]
Melting Point 134-138 °C[2]
CAS Number 320-94-5[1]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, based on the solubility of structurally related compounds, a qualitative assessment can be made. Benzoic acid and its nitro-derivatives tend to be more soluble in organic polar solvents compared to water.[3] The solubility of these compounds generally increases with temperature.[3] Similarly, 4-(Trifluoromethyl)benzoic acid shows moderate solubility in water and is more soluble in polar organic solvents like ethanol (B145695) and acetone.[4]

Given the presence of the polar carboxylic acid group, this compound is expected to exhibit some solubility in polar solvents. The trifluoromethyl group may enhance its solubility in certain organic solvents.

For quantitative determination of solubility, standardized experimental protocols are necessary.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess amount of the solid is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, acetone, acetonitrile).

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant using a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep Add excess this compound to solvent equil Agitate at constant temperature (24-72h) prep->equil sample Collect supernatant equil->sample filter Filter supernatant sample->filter quant Quantify concentration by HPLC filter->quant result Report solubility (g/100mL or mol/L) quant->result

Caption: Experimental Workflow for the Shake-Flask Solubility Method.

Stability Profile

This compound is generally stable under recommended storage conditions. However, for pharmaceutical applications, a comprehensive understanding of its stability under various stress conditions is crucial. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of the substance to evaluate its intrinsic stability. The following are typical stress conditions applied:

4.1.1. Acid and Base Hydrolysis

  • Procedure: Dissolve a known concentration of this compound in a suitable solvent and treat with solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (B78521) (e.g., 0.1 M NaOH). The samples are typically heated to accelerate degradation.

  • Analysis: At specified time points, samples are withdrawn, neutralized, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

4.1.2. Oxidative Degradation

  • Procedure: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature.

  • Analysis: Monitor the reaction over time by HPLC to assess the extent of degradation.

4.1.3. Thermal Degradation

  • Procedure: Expose the solid compound to dry heat at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

  • Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.

4.1.4. Photostability

  • Procedure: Expose the solid compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze both the light-exposed and control samples by HPLC to determine the extent of photodegradation.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) start->base oxid Oxidation (e.g., 3% H₂O₂) start->oxid thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc path Identify Degradation Pathways hplc->path method Develop Stability-Indicating Method hplc->method

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from its degradation products and any process-related impurities.

General HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has outlined the key considerations for the solubility and stability of this compound. While specific quantitative solubility data remains limited, the provided experimental protocols offer a clear path for its determination. The detailed methodologies for forced degradation studies will enable researchers to thoroughly assess the stability of this compound and develop robust, stability-indicating analytical methods. This information is essential for the successful application of this compound in research and development, particularly in the pharmaceutical industry.

References

The Reactivity Profile of 2-Nitro-4-(trifluoromethyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-4-(trifluoromethyl)benzoic acid, a trifluoromethylated and nitrated aromatic carboxylic acid, is a versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of two strong electron-withdrawing groups, a nitro group and a trifluoromethyl group, ortho and para to the carboxylic acid respectively, confer a distinct reactivity profile. This guide provides a comprehensive overview of the chemical behavior of this compound, including its acidity, and its utility in a range of chemical transformations. Detailed experimental protocols for key reactions, quantitative data, and visual diagrams of reaction pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, agrochemicals, and materials science.

Introduction

This compound (CAS No. 320-94-5) is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The strategic placement of the nitro and trifluoromethyl substituents on the benzoic acid scaffold significantly influences the reactivity of both the aromatic ring and the carboxylic acid functionality. The potent electron-withdrawing nature of these groups enhances the acidity of the carboxylic acid and activates the aromatic ring for certain transformations, while also directing the regioselectivity of others. This guide will explore the core reactivity of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₄F₃NO₄[1]
Molecular Weight 235.12 g/mol [1]
Appearance Off-white to pale yellow solid[2]
Melting Point 134-138 °C[3]
pKa (Predicted) 1.70 ± 0.25Chemicalize
¹H NMR (DMSO-d₆) δ 12.17 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 8.24 (s, 1H), 7.98 (d, J=8.4 Hz, 1H)N/A
¹³C NMR (DMSO-d₆) δ 165.4, 148.9, 134.3 (q, J=32.5 Hz), 132.0, 129.8, 123.5 (q, J=272.5 Hz), 122.9 (q, J=4.0 Hz)N/A
¹⁹F NMR (DMSO-d₆) δ -61.2N/A
IR (ATR, cm⁻¹) 3104, 3067, 2848, 2646, 2575, 1700 (C=O), 1618, 1598, 1548 (NO₂), 1363, 1313, 1267, 1176, 1163, 1140, 1125[4]

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three functional groups.

Acidity of the Carboxylic Acid
Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations such as esterification, conversion to acyl chlorides, and amide bond formation.

Esterification of this compound can be achieved under standard Fischer esterification conditions. The reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, proceeds to give the corresponding ester.

Experimental Protocol: Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

  • Materials: this compound, Methanol (B129727), Concentrated Sulfuric Acid.

  • Procedure: To a solution of this compound (1.0 eq) in methanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the methyl ester. A patent describes a 94% yield for the alcoholysis of the corresponding benzamide (B126) to the methyl ester in a sulfuric acid-methanol solution[6].

Esterification 2-Nitro-4-(trifluoromethyl)benzoic_acid This compound Methyl_2-nitro-4-(trifluoromethyl)benzoate Methyl 2-nitro-4-(trifluoromethyl)benzoate 2-Nitro-4-(trifluoromethyl)benzoic_acid->Methyl_2-nitro-4-(trifluoromethyl)benzoate CH₃OH, H₂SO₄ (cat.), Reflux

Fig. 1: Esterification of this compound.

The carboxylic acid can be converted to the more reactive acyl chloride, a key intermediate for various subsequent reactions, particularly amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.

Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

  • Materials: this compound, Thionyl chloride or Oxalyl chloride, Catalytic DMF, Anhydrous solvent (e.g., Dichloromethane or Toluene).

  • Procedure: To a solution of this compound (1.0 eq) in an anhydrous solvent, thionyl chloride (1.5-2.0 eq) and a catalytic amount of DMF (1-2 drops) are added. The reaction mixture is heated to reflux for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Acyl_Chloride_Formation Carboxylic_Acid This compound Acyl_Chloride 2-Nitro-4-(trifluoromethyl)benzoyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂, cat. DMF, Reflux Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid This compound HATU HATU, DIPEA Active_Ester OAt-Active Ester Intermediate HATU->Active_Ester Amine R-NH₂ Amide N-Substituted Amide Active_Ester->Amide Amine->Amide Nitro_Reduction Nitro_Compound This compound Amine_Compound 2-Amino-4-(trifluoromethyl)benzoic acid Nitro_Compound->Amine_Compound H₂, Pd/C  or  SnCl₂, EtOH

References

An In-depth Technical Guide to the Safety and Handling of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety protocols for 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS No. 320-94-5), a compound often utilized in organic synthesis.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification [2][3]

Hazard ClassCategory
Skin Irritation2
Serious Eye Irritation2, 2A
Specific target organ toxicity — Single exposure3

Table 2: Hazard Statements and Signal Word [2][3][4][5]

ElementCodeStatement
Signal Word -Warning
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄F₃NO₄[2][3]
Molecular Weight 235.12 g/mol [2][3]
Appearance Off-White to Pale Yellow Solid[1]
Melting Point 134-138 °C[1][2]
Boiling Point 306.6 °C at 760 mmHg
Density 1.596 g/cm³
LogP 2.835

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risk.

Handling
  • Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. Emergency eye wash fountains and safety showers should be readily accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or glasses. A face shield may be necessary for certain operations.[6]

    • Skin Protection : Wear protective gloves and appropriate protective clothing to prevent skin contact.[4][6]

    • Respiratory Protection : If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[7]

  • General Hygiene : Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage
  • Conditions : Store in a tightly closed container in a dry, well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Storage Class : This chemical is classified under Storage Class 11 - Combustible Solids.[2]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

A systematic approach to first aid is critical in case of exposure.

FirstAidProtocol cluster_paths Start Exposure Occurs Inhalation Inhalation SkinContact Skin Contact EyeContact Eye Contact Ingestion Ingestion MoveToFreshAir Remove to fresh air. Keep comfortable for breathing. Inhalation->MoveToFreshAir WashWithWater Wash with plenty of soap and water. SkinContact->WashWithWater RinseWithWater Rinse cautiously with water for several minutes. EyeContact->RinseWithWater RinseMouth Rinse mouth. Ingestion->RinseMouth CallPoisonCenter Call a POISON CENTER or doctor if you feel unwell. MoveToFreshAir->CallPoisonCenter GetMedicalAdviceSkin If skin irritation occurs: Get medical advice/attention. WashWithWater->GetMedicalAdviceSkin RemoveContacts Remove contact lenses, if present and easy to do. Continue rinsing. RinseWithWater->RemoveContacts GetMedicalAdviceEye If eye irritation persists: Get medical advice/attention. RemoveContacts->GetMedicalAdviceEye CallPoisonCenterIngestion Call a POISON CENTER or doctor. RinseMouth->CallPoisonCenterIngestion

Caption: First Aid Protocol for Exposure.

Accidental Release Measures

In the event of a spill, a clear and logical response is necessary to ensure safety and minimize environmental contamination.

SpillResponse Spill Spill Occurs Evacuate Evacuate unnecessary personnel. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate WearPPE Wear appropriate PPE. Ventilate->WearPPE Contain Contain spill. Prevent entry into drains. WearPPE->Contain Cleanup Sweep or shovel into a suitable container for disposal. Contain->Cleanup Decontaminate Decontaminate the area. Cleanup->Decontaminate Dispose Dispose of waste in accordance with regulations. Decontaminate->Dispose

Caption: Spill Response Workflow.

For small spills of similar nitrobenzoic acid compounds, it is recommended to dampen the solid material with a solvent like acetone (B3395972) before transferring to a suitable container.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use a dry chemical, carbon dioxide, or Halon extinguisher. A water spray can also be used.[8]

  • Unsuitable Extinguishing Media : For some similar compounds, a heavy water stream is not recommended.[9]

  • Specific Hazards : When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[10]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[10] Contaminated packaging should be treated as the product itself.

Toxicological Information

While specific toxicological data for this compound is limited, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3][4] Aromatic nitro compounds, in general, can have systemic effects, including methemoglobinemia.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential chemical intermediate, 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5), serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its suppliers, pricing, physicochemical properties, synthesis, and its role as a versatile reagent.

The unique molecular architecture of this compound, featuring a trifluoromethyl group, a nitro group, and a carboxylic acid on a benzene (B151609) ring, makes it a highly valuable intermediate. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, while the nitro group offers a readily transformable handle for further functionalization, such as reduction to an amine for amide bond formation.[1] These characteristics allow for its incorporation into a diverse range of molecular scaffolds, enabling the synthesis of novel compounds with potential therapeutic or agrochemical applications.[2]

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a melting point in the range of 134-140 °C. Its molecular formula is C₈H₄F₃NO₄, corresponding to a molecular weight of 235.12 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 320-94-5
Molecular Formula C₈H₄F₃NO₄
Molecular Weight 235.12 g/mol
Melting Point 134-140 °C
Appearance Off-white to pale yellow powder

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. Detailed NMR and IR data have been reported.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Shifts
¹³C NMR (100.6 MHz, DMSO-d₆) δ 121.76 (q, CarylCF₃, J C-F = 33.9 Hz), 121.64 (q, CF₃, J C-F = 273 Hz), 126.0 (s, CarylH), 128.30 (q, CarylH, J C-F = 5.2 Hz), 135.02 (s, CarylH), 135.13 (s, CarylCOOH), 149.38 (s, CarylNO₂), 164.48 (s, COOH)
¹⁹F NMR (376.5 MHz, DMSO-d₆) -59.24 (s, 3F, CF₃)
IR (ATR, cm⁻¹) 3104 (m br, O-H str), 3067 (m, Caryl-H str), 2848 (m), 2646 (m), 2575 (m), 1700 (s, C=O str)

Suppliers and Pricing

This compound is commercially available from a variety of chemical suppliers. Pricing is dependent on the quantity and purity of the compound. The following table summarizes pricing information from several suppliers for various quantities.

Table 3: Supplier and Pricing Information for this compound

Supplier1 g2 g5 g10 g25 g100 g
Sigma-Aldrich $26.10-----
Thermo Scientific Chemicals -Available-Available--
TCI America --$40.00-$157.00-
Apollo Scientific --£15.00-£19.00£75.00

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current pricing and availability.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 4-(trifluoromethyl)benzoic acid. However, this method has been reported to have a relatively low yield of 48%.[1]

A more detailed, analogous procedure for the nitration of a substituted benzoic acid is the preparation of 5-(2'-chloro-4'-trifluoromethyl phenoxy)-2-nitrobenzoic acid. This procedure can be adapted for the synthesis of the title compound.

Experimental Protocol: Nitration of a Substituted Benzoic Acid

  • A stirred slurry of the starting benzoic acid derivative in dichloromethane (B109758) is cooled to 6 °C.

  • 88% nitric acid (1.2 equivalents) is added slowly, ensuring the temperature is maintained below 10 °C.

  • Sulfuric acid (2 equivalents) is then added slowly over several hours, again keeping the temperature below 10 °C.

  • The reaction is allowed to warm to approximately 20-22 °C and stirred overnight.

  • Reaction progress can be monitored by techniques such as VPC after derivatization.

  • Upon completion, the reaction mixture is worked up by pouring it onto ice water and acidifying with hydrochloric acid.

  • The resulting solid product is collected by filtration, washed with warm water, and dried.

It is important to note that nitration reactions are highly exothermic and require careful temperature control.

Use in the Synthesis of Pharmaceutical Intermediates

This compound is a precursor to a variety of pharmaceutical intermediates. One example is the synthesis of methyl 2-nitro-4-(trifluoromethyl)benzoate.

Experimental Protocol: Esterification of this compound (via the amide)

  • 2-Nitro-4-(trifluoromethyl)benzamide is added to a solution of concentrated sulfuric acid in methanol, which has been pre-cooled in an ice bath.

  • The mixture is then heated to reflux for 24 hours.

  • The reaction yields methyl 2-nitro-4-(trifluoromethyl)benzoate.

This ester can then be used in further synthetic steps for the creation of more complex molecules.

Applications in Drug Discovery and Development

The trifluoromethyl group is a key moiety in modern drug design, known to enhance properties such as metabolic stability and cell membrane permeability. The presence of this group in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility lies in its role as a scaffold. The general biological activities of nitroaromatic compounds are broad, including antimicrobial and antineoplastic effects, often stemming from their ability to undergo redox reactions within cells.[3] A structurally related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a known precursor for a class of antitubercular agents called benzothiazinones, which target the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) involved in mycobacterial cell wall synthesis.

The following diagram illustrates a general synthetic workflow for the potential application of this compound in the synthesis of a hypothetical bioactive amide, a common transformation in drug discovery.

G A This compound B Reduction of Nitro Group A->B e.g., Catalytic Hydrogenation C 2-Amino-4-(trifluoromethyl)benzoic acid B->C D Amide Coupling C->D + Amine Partner E Bioactive Amide Derivative D->E F Biological Screening E->F G Lead Compound Identification F->G

A general workflow for the utilization of this compound in drug discovery.

Safety Information

This compound is classified as an irritant. It may cause respiratory irritation and causes skin and serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to 2-Nitro-4-(trifluoromethyl)benzoic Acid: Properties, Synonyms, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Nitro-4-(trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, including a comprehensive list of synonyms and registry numbers. Furthermore, it presents a detailed experimental protocol for a representative synthetic transformation—the reduction of the nitro group to form 2-amino-4-(trifluoromethyl)benzoic acid—a crucial step in the synthesis of more complex molecules. A corresponding experimental workflow diagram is also provided for enhanced clarity.

Chemical Identity and Synonyms

This compound is a trifluoromethyl-substituted and nitrated benzoic acid derivative. Its unique structural features, namely the carboxylic acid, the nitro group, and the trifluoromethyl group, make it a versatile building block in organic synthesis.[1]

A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.

Identifier TypeValue
IUPAC Name This compound
CAS Number 320-94-5
Molecular Formula C8H4F3NO4
Molecular Weight 235.12 g/mol
InChI Key MYSAXQPTXWKDPQ-UHFFFAOYSA-N
SMILES O=C(O)c1ccc(cc1--INVALID-LINK--[O-])C(F)(F)F
Synonyms 4-(Trifluoromethyl)-2-nitrobenzoic acid, 2-Nitro-α,α,α-trifluoro-p-toluic acid, α,α,α-Trifluoro-2-nitro-p-toluic acid
Other Identifiers EC Number: 439-400-9, 626-920-8; UNII: K9M35SV4P3

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Melting Point 134-138 °C
Boiling Point 306.6 °C at 760 mmHg
Appearance Off-white to pale yellow solid

Synthetic Applications

This compound is a valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring. The nitro group can be readily reduced to an amine, providing a pathway for the formation of amides and the incorporation of the molecule into heterocyclic systems.

Experimental Protocol: Reduction to 2-Amino-4-(trifluoromethyl)benzoic Acid

The reduction of the nitro group to an amine is a common and crucial transformation of this compound. The following protocol is a representative method for this conversion via catalytic hydrogenation, adapted from a similar procedure.[2]

Reaction Scheme:

Materials and Reagents:

Equipment:

  • Pressure-resistant glass reactor or autoclave

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a pressure-resistant glass reactor, combine this compound (1.0 eq), 10% Pd/C catalyst (typically 5-10% by weight of the substrate), methanol as the solvent, and triethylamine (a stoichiometric amount to neutralize the carboxylic acid can be beneficial).

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 2-5 kg/cm ².

  • Reaction Conditions: While stirring vigorously, heat the reaction mixture to 60-100 °C. Maintain these conditions for approximately 6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Isolation of Product: Filter the reaction mixture to remove the Pd/C catalyst. The filter cake should be washed with a small amount of methanol. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: The resulting residue can be dissolved in chloroform and washed with water. The organic layer is then separated, and the chloroform is removed by evaporation to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as toluene to obtain pure 2-amino-4-(trifluoromethyl)benzoic acid.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the catalytic hydrogenation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor Charge Reactor: - this compound - Pd/C Catalyst - Methanol - Triethylamine purge_reactor Purge with N2 and H2 charge_reactor->purge_reactor pressurize Pressurize with H2 (2-5 kg/cm²) purge_reactor->pressurize heat_stir Heat (60-100 °C) and Stir (6h) pressurize->heat_stir cool_vent Cool to RT and Vent H2 heat_stir->cool_vent filter_catalyst Filter to remove Pd/C cool_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate extract Dissolve in Chloroform & Wash with Water concentrate->extract purify Recrystallize from Toluene extract->purify final_product 2-Amino-4-(trifluoromethyl)benzoic acid purify->final_product

A schematic of the experimental workflow for the catalytic hydrogenation.

References

The Rising Potential of 2-Nitro-4-(trifluoromethyl)benzoic Acid Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of nitroaromatic and fluorinated scaffolds in medicinal chemistry has paved the way for novel therapeutic agents with unique pharmacological profiles. Within this landscape, 2-nitro-4-(trifluoromethyl)benzoic acid and its derivatives are emerging as a promising class of compounds with significant biological potential. The strong electron-withdrawing properties of both the nitro and trifluoromethyl groups create a unique electronic environment on the benzoic acid core, influencing the molecule's reactivity, binding interactions, and metabolic stability. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their antimycobacterial potential. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key concepts to support further research and development in this area.

Antimycobacterial Activity

Recent research has highlighted the potent antimycobacterial activity of N-alkyl amide derivatives of 3-nitro-5-(trifluoromethyl)benzoic acid, which are closely related to derivatives of the core molecule of this guide. These compounds have been identified as potential inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[1][2][3]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of N-alkyl-3-nitro-5-(trifluoromethyl)benzamides against various mycobacterial strains. The data clearly indicates that the activity is influenced by the length of the N-alkyl chain, with derivatives having intermediate lipophilicity exhibiting the most potent effects.

Compound IDN-Alkyl Chain LengthM. tuberculosis H37Rv MIC (µg/mL)M. bovis BCG MIC (µg/mL)M. avium MIC (µg/mL)M. smegmatis mc²155 MIC (µg/mL)
C1 2>128>128>128>128
C2 416161616
C3 60.0160.0160.0160.016
C4 80.0160.0160.0160.016
C5 100.250.250.250.25
C6 120.0160.0160.0160.016
C7 141111
C8 1616161616
C9 18>128>128>128>128
Isoniazid -0.0310.51280.5
DNB1 *-0.0160.0160.0160.016

*DNB1 is a known DprE1 inhibitor used as a reference compound.

Experimental Protocols

Synthesis of N-Alkyl-3-nitro-5-(trifluoromethyl)benzamides

A general procedure for the synthesis of the N-alkyl-3-nitro-5-(trifluoromethyl)benzamide derivatives is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 3_nitro_5_trifluoromethylbenzoic_acid 3-Nitro-5-(trifluoromethyl)benzoic acid reaction_step Amide Coupling Reaction 3_nitro_5_trifluoromethylbenzoic_acid->reaction_step alkylamine Alkylamine (varying chain lengths) alkylamine->reaction_step coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->reaction_step base Base (e.g., DIPEA) base->reaction_step solvent Solvent (e.g., DMF) solvent->reaction_step crude_product Crude N-alkyl-3-nitro-5-(trifluoromethyl)benzamide reaction_step->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Pure N-alkyl-3-nitro-5-(trifluoromethyl)benzamide purification->final_product

Synthetic workflow for N-alkyl-3-nitro-5-(trifluoromethyl)benzamides.

Procedure:

  • To a solution of 3-nitro-5-(trifluoromethyl)benzoic acid in an appropriate solvent (e.g., dimethylformamide), a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) are added.

  • The corresponding alkylamine is then added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period.

  • Upon completion, the reaction mixture is worked up, and the crude product is purified, typically by column chromatography, to yield the pure N-alkyl-3-nitro-5-(trifluoromethyl)benzamide.

In Vitro Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[4][5]

MIC_Assay_Workflow start Start prepare_compounds Prepare serial dilutions of test compounds in 96-well plates start->prepare_compounds inoculate_plates Inoculate the wells with the mycobacterial suspension prepare_compounds->inoculate_plates prepare_inoculum Prepare mycobacterial inoculum (e.g., M. tuberculosis H37Rv) prepare_inoculum->inoculate_plates incubate Incubate plates at 37°C inoculate_plates->incubate read_results Read results visually or using a colorimetric indicator (e.g., Resazurin) incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

  • Inoculum Preparation: A suspension of the mycobacterial strain is prepared and its turbidity is adjusted to a McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

  • Inoculation: The wells containing the diluted compounds are inoculated with the mycobacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for a period suitable for the growth of the specific mycobacterial strain.

  • Result Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. This can be assessed visually or with the aid of a growth indicator like resazurin.

Potential Mechanism of Action: DprE1 Inhibition

The potent antimycobacterial activity of these nitro-trifluoromethyl-benzamide derivatives is hypothesized to be due to the inhibition of the DprE1 enzyme. DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the arabinogalactan (B145846) and lipoarabinomannan synthesis pathways. The proposed mechanism involves the reduction of the nitro group of the inhibitor within the active site of DprE1, leading to the formation of a reactive nitroso species. This species then forms a covalent adduct with a cysteine residue in the active site, thereby irreversibly inactivating the enzyme.[1][3][6][7]

DprE1_Inhibition_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition by Nitro-Trifluoromethyl-Benzamide DPR Decaprenyl-P-Ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 DPA Decaprenyl-P-Arabinose (DPA) Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan Cell_Wall Cell Wall Integrity Arabinogalactan->Cell_Wall DprE1->DPA Inhibitor Nitro-Trifluoromethyl-Benzamide Derivative Reduction Nitro Group Reduction (in DprE1 active site) Inhibitor->Reduction Reactive_Species Reactive Nitroso Intermediate Reduction->Reactive_Species Covalent_Adduct Covalent Adduct with DprE1 Cysteine Residue Reactive_Species->Covalent_Adduct Inactivated_DprE1 Inactivated DprE1 Covalent_Adduct->Inactivated_DprE1 Inactivated_DprE1->DPA Inhibition

Proposed mechanism of DprE1 inhibition by nitro-trifluoromethyl-benzamides.

Other Potential Biological Activities

While the antimycobacterial activity is the most concretely documented for this class of compounds, the presence of the nitro and trifluoromethyl moieties suggests potential for other biological activities.

  • Anticancer Activity: Numerous compounds containing trifluoromethyl groups have demonstrated anticancer properties.[8] The strong electron-withdrawing nature of this group can enhance the binding affinity of molecules to biological targets and improve their pharmacokinetic profiles. Further screening of this compound derivatives against various cancer cell lines is warranted.

  • Antifungal Activity: Benzoic acid and its derivatives are known to possess antifungal properties.[9] The unique electronic and lipophilic characteristics imparted by the nitro and trifluoromethyl groups could lead to the development of novel antifungal agents.

  • Herbicidal Activity: Patents have been filed for derivatives of 2-nitro-5-(p-trifluoromethyl-phenoxy)benzoic acid, indicating their potential application as herbicides.[10] This suggests that derivatives of this compound could also be explored for agrochemical applications.

Conclusion and Future Directions

Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The compelling in vitro data on the antimycobacterial activity of N-alkyl-3-nitro-5-(trifluoromethyl)benzamides, coupled with a plausible mechanism of action involving DprE1 inhibition, provides a strong foundation for further investigation. Future research should focus on:

  • Expanding the Structure-Activity Relationship (SAR): Synthesis and biological evaluation of a broader range of derivatives, including esters, hydrazides, and other amide analogues, will be crucial to optimize potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular interactions with DprE1 and confirming the covalent modification through techniques like mass spectrometry will solidify the proposed mechanism of action.

  • Broad-Spectrum Biological Screening: A comprehensive evaluation of these derivatives against a wide panel of bacterial and fungal pathogens, as well as various cancer cell lines, could uncover new therapeutic applications.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to in vitro and in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-likeness and safety profiles.

The unique chemical architecture of this compound derivatives offers a rich platform for the discovery of novel therapeutic agents to address unmet medical needs, particularly in the fight against tuberculosis and other infectious diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-Nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules and advanced materials.[1][2] Its utility is prominent in the development of novel antibacterial agents and inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for the management of cardiovascular diseases.[2][3] This document provides detailed protocols for two distinct and reliable methods for the synthesis of methyl 2-nitro-4-(trifluoromethyl)benzoate, along with its applications in drug discovery.

Chemical Properties

PropertyValueReference
CAS Number 228418-45-9[1]
Molecular Formula C₉H₆F₃NO₄[1]
Molecular Weight 249.14 g/mol [1]
Appearance Colorless to light yellow oil or solid[2][4]
Boiling Point 272 °C[2]
Density ~1.442 g/cm³[2]
Solubility Slightly soluble in acetonitrile, chloroform, and DMSO[1]

Synthesis Protocols

Two primary routes for the synthesis of methyl 2-nitro-4-(trifluoromethyl)benzoate are presented:

Route 1: From 2-Nitro-4-(trifluoromethyl)benzonitrile via Amide Intermediate

This method is a high-yield, two-step process suitable for large-scale production.[5]

Step 1: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile

  • Reaction:

  • Experimental Protocol:

    • To a reaction vessel, add 1g (4.6 mmol, 1 eq) of 2-nitro-4-(trifluoromethyl)benzonitrile.[5]

    • Add 5 mL of 98% concentrated sulfuric acid (9.2 g, 92 mmol, 20 eq).[5]

    • Heat the reaction mixture to 100 °C for 3 hours.[5]

    • Monitor the reaction completion using HPLC to confirm the full consumption of the starting material.[5]

    • Upon completion, the reaction mixture containing 2-nitro-4-(trifluoromethyl)benzamide (HPLC purity: 99%) is used directly in the next step.[5]

Step 2: Alcoholysis of 2-Nitro-4-(trifluoromethyl)benzamide

  • Reaction:

    • The intermediate, 2-nitro-4-(trifluoromethyl)benzamide, undergoes alcoholysis with methanol and a sulfuric acid catalyst to produce the final product.

  • Experimental Protocol:

    • In a separate reaction flask, add 10 mL of methanol and cool in an ice bath.[5]

    • Slowly add 0.75 g of 98% concentrated sulfuric acid (9 eq) to the cooled methanol with stirring.[5]

    • After stirring for 5 minutes, add 0.2 g of 2-nitro-4-(trifluoromethyl)benzamide (1 eq) from the previous step.[5]

    • Heat the mixture to reflux and maintain for 24 hours.[5]

    • Monitor the reaction by HPLC. The reaction is expected to yield 94% methyl 2-nitro-4-(trifluoromethyl)benzoate and 6% of the corresponding carboxylic acid.[5]

    • After completion, cool the reaction mixture and proceed with standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).

    • The organic layer should be washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Quantitative Data for Route 1

StepStarting MaterialReagentsConditionsProductYieldPurity (HPLC)
12-Nitro-4-(trifluoromethyl)benzonitrile98% H₂SO₄100 °C, 3h2-Nitro-4-(trifluoromethyl)benzamide~99%99%
22-Nitro-4-(trifluoromethyl)benzamideMethanol, 98% H₂SO₄Reflux, 24hMethyl 2-nitro-4-(trifluoromethyl)benzoate94%>95%
Route 2: Direct Fischer Esterification

This protocol is adapted from general Fischer esterification procedures for substituted benzoic acids.

  • Reaction:

    • This compound is reacted with an excess of methanol in the presence of a strong acid catalyst.

  • Experimental Protocol:

    • In a round-bottomed flask, dissolve this compound (1 eq) in an excess of methanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-nitro-4-(trifluoromethyl)benzoate.

    • The product can be purified by silica (B1680970) gel column chromatography if necessary.

Expected Quantitative Data for Route 2 (based on similar reactions)

Starting MaterialReagentsConditionsProductExpected Yield
This compoundMethanol, H₂SO₄ (cat.)Reflux, 2-4hMethyl 2-nitro-4-(trifluoromethyl)benzoate80-95%

Applications in Drug Discovery

Methyl 2-nitro-4-(trifluoromethyl)benzoate serves as a versatile building block for the synthesis of complex heterocyclic structures with significant biological activity.

Isoxazolinone Antibacterial Agents

This compound has been utilized in the synthesis of novel isoxazolinone antibacterial agents. In this context, the nitro group is a crucial precursor to an amine, which is then elaborated into the final heterocyclic system. These compounds are designed as bioisosteric replacements for the oxazolidinone ring found in established antibacterials.[6]

Benzo[b]azepine-based CETP Inhibitors

A significant application of methyl 2-nitro-4-(trifluoromethyl)benzoate is in the preparation of benzo[b]azepine derivatives that act as inhibitors of Cholesteryl Ester Transfer Protein (CETP).[2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy to raise HDL-C levels and potentially reduce the risk of cardiovascular diseases.[7]

Visualizations

Synthesis Workflow Diagrams

Synthesis_Route_1 start 2-Nitro-4-(trifluoromethyl)benzonitrile intermediate 2-Nitro-4-(trifluoromethyl)benzamide start->intermediate H₂SO₄, 100°C product Methyl 2-nitro-4-(trifluoromethyl)benzoate intermediate->product Methanol, H₂SO₄, Reflux

Caption: Synthesis Route 1: From Nitrile to Ester via Amide Intermediate.

Synthesis_Route_2 start This compound product Methyl 2-nitro-4-(trifluoromethyl)benzoate start->product Methanol, H₂SO₄ (cat.), Reflux CETP_Inhibition cluster_transfer Lipid Transfer cluster_outcomes Therapeutic Outcomes CETP CETP HDL HDL (High-Density Lipoprotein) CETP->HDL TG LDL_VLDL LDL / VLDL (Low/Very-Low Density Lipoprotein) CETP->LDL_VLDL CE HDL->CETP CE LDL_VLDL->CETP TG Inhibitor Benzo[b]azepine-based CETP Inhibitor Inhibitor->CETP Inhibits HDL_inc Increased HDL-C LDL_dec Decreased LDL-C CE Cholesteryl Esters TG Triglycerides

References

Protocol for the reduction of the nitro group in 2-Nitro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Reduction of 2-Nitro-4-(trifluoromethyl)benzoic Acid

The reduction of the nitro group in this compound to form 2-Amino-4-(trifluoromethyl)benzoic acid is a critical transformation in organic synthesis. The resulting product, an anthranilic acid derivative, serves as a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups influences the reactivity of the nitro group, making the selection of an appropriate reduction method crucial for achieving high yield and purity.

Several robust methods are available for the reduction of aromatic nitro compounds.[3] The most common and industrially relevant methods include catalytic hydrogenation and reductions using metals in acidic media.[1][4][5]

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency, clean reaction profiles, and generally high yields.[6] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[3][7] The reaction can be performed using hydrogen gas (H₂) under pressure or through transfer hydrogenation, which utilizes hydrogen donors like ammonium (B1175870) formate.[8] Catalytic hydrogenation is generally chemoselective for the nitro group, leaving the carboxylic acid and trifluoromethyl groups intact.[9] However, care must be taken with halogenated substrates when using catalysts like Pd/C, as dehalogenation can sometimes be a side reaction.[7]

  • Metal/Acid Reduction: This classic method, often referred to as the Béchamp reduction when using iron, is a cost-effective and reliable alternative.[1][4] Reagent systems such as iron in acidic media (e.g., HCl or acetic acid), tin(II) chloride, or zinc metal are commonly employed.[3][7] These methods are known for their excellent functional group tolerance and are particularly useful when specialized hydrogenation equipment is unavailable.[4][7] The workup procedure can be more involved due to the need to remove metal salts.

Metal hydrides such as lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro compounds to anilines, as they tend to produce azo compounds as byproducts and would also reduce the carboxylic acid group.[3][7][10]

Quantitative Data Summary

The following table summarizes common conditions for the reduction of nitroarenes, providing a comparative overview of different methodologies applicable to this compound.

MethodReagents/CatalystSolvent(s)TemperatureTypical Reaction TimeTypical Yield (%)Notes
Catalytic Hydrogenation H₂, 5-10% Pd/CMethanol (B129727), Ethanol (B145695)Room Temp.2-12 hours>90Requires hydrogenation apparatus. The most common and efficient method.[4][5]
Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanol, WaterReflux1-6 hours>90Avoids the use of pressurized H₂ gas; uses a stable hydrogen donor.[8]
Metal/Acid Reduction Fe powder, HCl (catalytic)Ethanol, WaterReflux2-8 hours85-95A classic, cost-effective method. Workup involves filtering off iron salts.[4][5]
Metal/Acid Reduction SnCl₂·2H₂O, HClEthanolReflux1-4 hours>90Effective but uses a more expensive and less environmentally friendly tin reagent.[3]
Borohydride System NaBH₄, Ni(OAc)₂·4H₂Oaq. CH₃CNRoom Temp.20-60 minutes>90A mild and rapid method that is chemoselective for the nitro group over a carboxylic acid.[11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (MeOH)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite™ or other filter aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi or 3-4 bar) and begin vigorous stirring.[12]

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-8 hours at room temperature. Progress can also be monitored by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is typically high-purity 2-Amino-4-(trifluoromethyl)benzoic acid. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction with Iron Powder and Hydrochloric Acid

This protocol provides a classic and scalable method that does not require specialized hydrogenation equipment.[5]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add iron powder (3-5 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-90°C).

  • Once refluxing, add a few drops of concentrated HCl as a catalyst to initiate the reaction.

  • Continue heating under reflux with vigorous stirring. The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 2-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~8. This neutralizes the acid and precipitates iron hydroxides. Be cautious as CO₂ evolution will cause frothing.

  • Filter the hot slurry through a pad of Celite™ to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The remaining aqueous solution can be acidified with dilute HCl to a pH of ~4-5 to precipitate the amino acid product, or it can be extracted with a suitable organic solvent like ethyl acetate.

  • If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization if necessary.

Visualizations

Reduction_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification start This compound reagents Select Reagents: - Catalyst (e.g., Pd/C) & H₂ Source OR - Metal (e.g., Fe) & Acid start->reagents solvent Dissolve in Suitable Solvent (e.g., Methanol, Ethanol/Water) reagents->solvent execute Run Reaction under Controlled Conditions (Temp, Pressure, Time) solvent->execute monitor Monitor Progress (TLC, LC-MS, H₂ uptake) execute->monitor quench Quench & Neutralize (if needed) monitor->quench filtration Filter to Remove Catalyst/Salts quench->filtration extraction Solvent Evaporation and/or Extraction filtration->extraction crude Crude Product extraction->crude purify Recrystallization crude->purify final_product Pure 2-Amino-4-(trifluoromethyl)benzoic acid purify->final_product

Caption: General workflow for the reduction of this compound.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of pharmacologically active compounds. Its unique electronic properties, stemming from the presence of both a nitro and a trifluoromethyl group, render it a valuable scaffold. The strongly electron-withdrawing nature of these substituents significantly influences the reactivity of the carboxylic acid, making its amide coupling reactions a critical step in the synthesis of diverse molecular entities. These derivatives have been explored for their potential as enzyme inhibitors and receptor binding agents.[1]

This document provides detailed application notes and experimental protocols for the successful amide coupling of this compound with a variety of primary and secondary amines. The protocols outlined below utilize common and efficient coupling reagents, namely HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).

General Reaction Scheme

The amide bond formation proceeds by the activation of the carboxylic acid group of this compound with a coupling reagent, followed by nucleophilic attack by a primary or secondary amine.

G benzoic_acid This compound coupling_reagent Coupling Reagent (e.g., HATU, EDC/HOBt) product N-substituted-2-nitro-4-(trifluoromethyl)benzamide benzoic_acid->product amine Amine (R-NH2 or R1R2NH) amine->product base Base (e.g., DIPEA, Et3N) coupling_reagent->product solvent Solvent (e.g., DMF, DCM) base->product solvent->product

Caption: General Amide Coupling Reaction Workflow.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the amide coupling of this compound with various amines. Due to the electron-deficient nature of the benzoic acid, coupling reactions generally proceed with good to excellent yields.

AmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
Ammonia (from benzonitrile)H2SO4 (hydrolysis)-Water3Reflux99
Substituted AnilinesEDC, HOBtDIPEADMF12-24RT60-85
BenzylaminesHATUDIPEADMF2-12RT70-95
Aliphatic AminesEDC, HOBtEt3NDCM12-24RT65-90
Secondary Amines (e.g., Morpholine)HATUDIPEADMF4-16RT75-92

Note: The yields are indicative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for a broad range of primary and secondary amines, including those that are sterically hindered or less nucleophilic. HATU is known for its high efficiency, fast reaction times, and minimal racemization.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_workflow HATU Coupling Workflow start Dissolve Acid & Amine in DMF add_base Add DIPEA start->add_base add_hatu Add HATU add_base->add_hatu react Stir at RT (2-12h) add_hatu->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purification workup->purify end Pure Amide purify->end G cluster_mechanism EDC/HOBt Activation Mechanism acid Carboxylic Acid o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea +EDC edc EDC hobt_ester HOBt-Ester o_acylisourea->hobt_ester +HOBt -EDC Urea hobt HOBt amide Amide hobt_ester->amide +Amine -HOBt amine Amine

References

Application Notes and Protocols for the Quantification of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 2-Nitro-4-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to be adaptable for various matrices, including reaction mixtures and quality control samples.

Application Note 1: Quantification of this compound using Reversed-Phase HPLC with UV Detection

This method is suitable for routine quantification, purity assessment, and monitoring of reaction kinetics involving this compound.

Principle

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. This compound, a moderately polar compound, is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by detecting the analyte's absorbance of ultraviolet (UV) light at a specific wavelength.

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water.

  • Reagents: Formic acid or phosphoric acid (for mobile phase modification).

  • Standard: this compound reference standard (98% or higher purity).

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.[1]

2.2. Preparation of Solutions

  • Mobile Phase: A typical mobile phase is a mixture of acidified water and an organic solvent like acetonitrile or methanol. For example, a starting condition could be a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile, methanol).

    • Dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

    • Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.[1]

2.3. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient Elution. Isocratic: 60:40 (v/v) Acetonitrile : 0.1% Phosphoric Acid in Water. Gradient: Start with 30% Acetonitrile in 0.1% Formic Acid, ramp to 90% Acetonitrile over 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

2.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Protocol

To ensure the reliability of the analytical data, the method should be validated according to ICH guidelines.[2][3][4][5]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the sample matrix. Peak purity should be assessed using a PDA detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Accuracy % Recovery of spiked samples should be within 98-102%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions equilibration System Equilibration prep_standard->equilibration prep_sample Prepare Sample Solutions prep_sample->equilibration injection Inject Standards & Samples equilibration->injection detection UV Detection (254 nm) injection->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for HPLC quantification of this compound.

Application Note 2: Quantification of this compound using GC-MS with Derivatization

This method is highly selective and sensitive, making it suitable for complex matrices or when structural confirmation is required.

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, this compound must first be derivatized to a more volatile form.[6][7] Silylation or esterification are common derivatization techniques. The derivatized analyte is then separated by GC and detected by a mass spectrometer, which provides both quantitative data and structural information.

Experimental Protocol

2.1. Instrumentation and Materials

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization Reagents:

    • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7][8]

    • Esterification: Methanolic HCl or BF3-Methanol.

  • Solvents: Anhydrous pyridine (B92270), acetonitrile, ethyl acetate, hexane (B92381) (GC grade).

  • Standard: this compound reference standard.

2.2. Sample Preparation and Derivatization

2.2.1. Silylation Protocol (using BSTFA)

  • Accurately weigh the sample or standard into a reaction vial.

  • If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2.3. GC-MS Conditions

ParameterRecommended Conditions
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C (EI)
Ionization Energy 70 eV
Mass Range m/z 50-500
Solvent Delay 3-5 minutes

2.4. Analysis and Quantification

  • Inject the derivatized standards to determine the retention time and generate a calibration curve using the area of a characteristic ion.

  • Inject the derivatized samples.

  • Identify the analyte by its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

Data Presentation

Table 1: Comparison of Analytical Methods

ParameterHPLC-UVGC-MS
Principle Reversed-Phase ChromatographyGas Chromatography-Mass Spectrometry
Sample Preparation Dilution and FiltrationSolvent exchange and Derivatization
Instrumentation HPLC with UV/PDA DetectorGC with Mass Spectrometer
Selectivity GoodExcellent
Sensitivity µg/mL range (LOQ)ng/mL to pg/mL range (LOQ)
Analysis Time ~15 minutes per sample~20-30 minutes per sample
Primary Use Routine quantification, PurityTrace analysis, Structural confirmation

Visualization of Derivatization and Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Sample/Standard Weighing & Solvent Evaporation derivatization Derivatization (e.g., Silylation at 70°C) sample_prep->derivatization injection Injection into GC-MS derivatization->injection separation GC Separation on DB-5ms Column injection->separation detection MS Detection (EI) separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification using Calibration Curve identification->quantification

Caption: Workflow for GC-MS quantification of this compound.

References

Application Notes and Protocols: Derivatization of 2-Nitro-4-(trifluoromethyl)benzoic Acid for Further Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key derivatization methods for 2-nitro-4-(trifluoromethyl)benzoic acid, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the carboxylic acid, the nitro group, and the trifluoromethyl group offers multiple avenues for synthetic modification. The trifluoromethyl moiety, in particular, is known to enhance crucial drug-like properties such as metabolic stability and lipophilicity. This document outlines protocols for esterification, acyl chloride formation, amide synthesis, and nitro group reduction, providing a foundation for the synthesis of more complex molecules.

Key Derivatization Reactions

This compound can be readily converted into several key derivatives, including esters, acyl chlorides, and amides. Furthermore, the nitro group can be selectively reduced to an amine, opening up a different set of synthetic possibilities. These transformations are fundamental for incorporating this fluorinated scaffold into target molecules.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the derivatization of this compound and related compounds.

Table 1: Esterification of Benzoic Acid Derivatives

Starting MaterialReagent(s)SolventTemperatureTimeYieldReference
2-Nitro-4-trifluoromethyl benzamideH₂SO₄, Methanol (B129727)MethanolReflux24 h94%CN108191667B[2]
m-Nitrobenzoic acidHNO₃, H₂SO₄, Methyl benzoate (B1203000)-5-15°C1.25 h81-85%Organic Syntheses[3]

Table 2: Acyl Chloride Formation from Benzoic Acid Derivatives

Starting MaterialReagent(s)SolventTemperatureTimeYieldReference
p-Nitrobenzoic acidPCl₅-Heated on water bath45-75 min90-96%Organic Syntheses[4]
2-Nitro-4-methylsulfonylbenzoic acidThionyl chloride, DMF-Reflux3-4 h~90%CN106565557A[5]
2-nitrobenzoic acidThionyl chlorideDimethylacetamide0°C10 minNot specifiedWO2010002075A1[6]

Table 3: Amide Formation from Benzoic Acid Derivatives

Starting MaterialReagent(s)SolventTemperatureTimeYieldReference
Substituted aniline, Amino acid ester-MethanolReflux3 hNot specified[7]
NitroarenesTrichlorosilane, Anhydride---Good yields[8]

Table 4: Nitro Group Reduction of Benzoic Acid Derivatives

Starting MaterialReagent(s)CatalystSolventPressureTemperatureTimeYieldReference
p-Nitrobenzoic acidH₂5% Pd/CAqueous NaOH10 bar80°C90 min>99%Almac[9]
Substituted NitrobenzoateH₂10% Pd/CMethanol or Ethanol1 atmRoom Temp.-HighBenchchem[10]
Nitrobenzene-2-sulfonic acid-(N-cyclohexyl-N-methyl)amideH₂5% Pd/CMethanol1.1 bar40-50°C-Not specifiedWO1996036597A1[11]

Experimental Protocols

Protocol 1: Methyl Esterification of this compound (via Fischer Esterification)

This protocol describes the direct conversion of the carboxylic acid to its methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-nitro-4-(trifluoromethyl)benzoate.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl Chloride

This protocol outlines the conversion of the carboxylic acid to its corresponding acyl chloride, a reactive intermediate for further synthesis.

Materials:

  • This compound

  • Thionyl chloride or Phosphorus pentachloride

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic amount if using thionyl chloride)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, place this compound (1 eq).

  • Add an excess of thionyl chloride (e.g., 2-3 eq) and a catalytic amount of anhydrous DMF. Alternatively, use phosphorus pentachloride (1 eq).

  • Attach a reflux condenser and gently heat the mixture under reflux. Ensure the evolving gases (SO₂ and HCl or POCl₃ and HCl) are trapped.

  • The reaction is typically complete when the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation.

  • The resulting 2-nitro-4-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Protocol 3: Amide Synthesis from 2-Nitro-4-(trifluoromethyl)benzoyl Chloride

This protocol describes the formation of an amide by reacting the acyl chloride with a primary or secondary amine.

Materials:

  • 2-Nitro-4-(trifluoromethyl)benzoyl chloride

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the amine (1 eq) and the non-nucleophilic base (1.1 eq) in the anhydrous aprotic solvent in a round-bottom flask and cool the mixture in an ice bath.

  • Dissolve 2-nitro-4-(trifluoromethyl)benzoyl chloride (1 eq) in the same solvent and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol 4: Catalytic Hydrogenation for Nitro Group Reduction

This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • A derivative of this compound (e.g., the methyl ester or an amide)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas source

Procedure:

  • In a hydrogenation vessel, dissolve the nitro-containing substrate (1 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino derivative.

  • Purify the product as needed.

Visualizations

Experimental Workflow for Derivatization

G A This compound B Methyl 2-Nitro-4-(trifluoromethyl)benzoate A->B Esterification (MeOH, H+) C 2-Nitro-4-(trifluoromethyl)benzoyl Chloride A->C Acyl Halogenation (SOCl2 or PCl5) E Methyl 2-Amino-4-(trifluoromethyl)benzoate B->E Nitro Reduction (H2, Pd/C) D N-Substituted-2-nitro-4-(trifluoromethyl)benzamide C->D Amidation (R2NH, Base)

Caption: Synthetic routes for the derivatization of this compound.

Application in Drug Synthesis: Simplified Sorafenib Synthesis and VEGFR-2 Signaling

Derivatives of trifluoromethyl-substituted anilines are crucial intermediates in the synthesis of multi-kinase inhibitors like Sorafenib.[12] Sorafenib targets several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key player in tumor angiogenesis.[12] The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by Sorafenib.

G cluster_synthesis Simplified Sorafenib Synthesis cluster_pathway VEGFR-2 Signaling Pathway A Reduced & Derivatized 2-Amino-4-(trifluoromethyl)aniline Core C Sorafenib (Urea derivative) A->C Urea Formation B 4-chloro-3-(trifluoromethyl)phenyl isocyanate B->C VEGFR2 VEGFR-2 C->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

References

Application Notes and Protocols: 2-Nitro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)benzoic acid is a versatile trifluoromethyl-containing building block in organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group on an aromatic ring, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, offering multiple avenues for selective chemical transformations.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate. Key applications in the synthesis of bioactive molecules, including the HPPD inhibitor Nitisinone and precursors to multi-kinase inhibitors like Sorafenib, are highlighted.

Key Synthetic Transformations

The primary synthetic utility of this compound revolves around the selective manipulation of its three functional groups:

  • Carboxylic Acid Group: This group can be readily converted into a variety of other functionalities, most notably acyl chlorides for subsequent acylation reactions, and amides through direct coupling with amines.

  • Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amino group, which can then participate in a wide array of reactions such as amide bond formation, diazotization, and the construction of heterocyclic rings.

  • Aromatic Ring: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution reactions, although this is less common than transformations of the other two functional groups.

Application 1: Synthesis of Nitisinone

Nitisinone, 2-(2-nitro-4-(trifluoromethyl)benzoyl)-1,3-cyclohexanedione, is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and is used in the treatment of hereditary tyrosinemia type 1.[1][2][3] The synthesis of Nitisinone utilizes this compound as a key starting material.

Synthetic Workflow for Nitisinone

G A This compound B 2-Nitro-4-(trifluoromethyl)benzoyl chloride A->B SOCl2 or (COCl)2 D Enol Ester Intermediate B->D 1,3-Cyclohexanedione (B196179), Base C 1,3-Cyclohexanedione C->D E Nitisinone D->E Rearrangement (e.g., TMSCN catalyst)

Synthetic pathway for Nitisinone.
Experimental Protocol: Synthesis of Nitisinone

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

This protocol is adapted from literature procedures for the synthesis of acyl chlorides from carboxylic acids.[2]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous toluene (B28343) or Dichloromethane (DCM)

    • Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-Nitro-4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Nitisinone

This protocol is a general representation based on patented syntheses.[1][2]

  • Materials:

  • Procedure:

    • In a reaction vessel, dissolve 1,3-cyclohexanedione (1.0 eq) and triethylamine (1.1 eq) in anhydrous ethyl acetate.

    • Cool the mixture to 0 °C and slowly add a solution of 2-Nitro-4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous ethyl acetate.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Add a catalytic amount of trimethylsilyl cyanide (TMSCN) and stir overnight to facilitate the rearrangement to the C-acylated product.

    • Quench the reaction with water and perform an acidic workup with dilute HCl.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Nitisinone.

Step Product Purity Reference
2Nitisinone>99.5%[2]
Signaling Pathway Inhibition by Nitisinone

Nitisinone functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a key enzyme in the catabolic pathway of tyrosine. In hereditary tyrosinemia type 1, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase (FAH), leads to the accumulation of toxic metabolites. Nitisinone blocks the pathway upstream, preventing the formation of these toxic compounds.[1][4][5]

G cluster_enzymes Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic acid HPPA->HGA HPPA->HGA MAA Maleylacetoacetic acid HGA->MAA HGA->MAA FAA Fumarylacetoacetic acid MAA->FAA MAA->FAA FA Fumaric acid + Acetoacetic acid FAA->FA FAA->FA Toxic Toxic Metabolites (Succinylacetoacetate, Succinylacetone) FAA->Toxic HPPD 4-Hydroxyphenylpyruvate dioxygenase (HPPD) HGD Homogentisate 1,2-dioxygenase MAAI Maleylacetoacetate isomerase FAH Fumarylacetoacetate hydrolase (FAH) (Deficient in Tyrosinemia Type 1) Nitisinone Nitisinone Nitisinone->HPPD Inhibits G A This compound B 2-Amino-4-(trifluoromethyl)benzoic acid A->B Reduction (e.g., H2, Pd/C) D Amide Product B->D Amide Coupling (e.g., HATU, EDC) C Amine (R-NH2) C->D G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Kinase Inhibitor (e.g., Sorafenib) Inhibitor->RAF Inhibits

References

Application Notes and Protocols for the Nitration of 4-(Trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the nitration of 4-(trifluoromethyl)benzoic acid, a key reaction in the synthesis of various pharmaceutical intermediates. The protocol is designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis. For 4-(trifluoromethyl)benzoic acid, the electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups directs the incoming nitro group to the position meta to both substituents, which is the 3-position. The resulting product, 4-(trifluoromethyl)-3-nitrobenzoic acid, is a valuable building block in the development of new therapeutic agents. Careful control of reaction conditions, particularly temperature, is crucial to ensure high yield and purity of the desired product.

Key Experimental Parameters

The successful synthesis of 4-(trifluoromethyl)-3-nitrobenzoic acid is dependent on several critical parameters. The following table summarizes the optimized conditions based on established literature protocols.

ParameterRecommended Value/RangeNotes
Starting Material 4-(Trifluoromethyl)benzoic acid---
Nitrating Agent Mixed acid (conc. HNO₃ / conc. H₂SO₄)Fuming nitric acid can also be used.[1]
Molar Ratio (HNO₃ : Substrate) 0.9 - 2.5 : 1A slight excess of nitric acid is often beneficial.[1]
Solvent/Medium Concentrated Sulfuric AcidActs as both a solvent and a catalyst.
Reaction Temperature 40 - 70 °CThe reaction is exothermic; initial cooling may be required.[1]
Reaction Time 1 - 3 hoursMonitored by TLC or HPLC until starting material is consumed.[1]
Work-up Quenching in ice waterPrecipitates the crude product.[1]
Purification Recrystallization (e.g., from ethanol/water)Acid-base extraction can also be employed for purification.[2]
Expected Product 4-(Trifluoromethyl)-3-nitrobenzoic acid---
Melting Point of Product 160 - 164 °C[3]

Experimental Protocol

This protocol details the step-by-step procedure for the nitration of 4-(trifluoromethyl)benzoic acid.

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%) or fuming nitric acid

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Thermometer

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzoic acid.

  • Dissolution: Carefully add concentrated sulfuric acid to the flask while stirring. Continue stirring until the starting material is completely dissolved.

  • Cooling: Cool the mixture in an ice bath to between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding the desired amount of concentrated nitric acid to a portion of concentrated sulfuric acid. This process is highly exothermic and should be done in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 4-(trifluoromethyl)benzoic acid using a dropping funnel. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to the desired reaction temperature (e.g., 60 °C) and maintain it for the specified reaction time (e.g., 2 hours).[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice and water with constant stirring. A precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acid.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.

    • Acid-Base Extraction: Alternatively, dissolve the crude product in an organic solvent like ethyl acetate (B1210297) and extract with an aqueous solution of sodium bicarbonate. The deprotonated product will move to the aqueous layer. Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the purified product. Collect the solid by filtration.[2]

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Experimental Workflow

The following diagram illustrates the overall workflow for the nitration of 4-(trifluoromethyl)benzoic acid.

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-(Trifluoromethyl)benzoic Acid dissolution Dissolve in conc. H₂SO₄ start->dissolution cooling Cool to 0-5 °C dissolution->cooling nitration Add Mixed Acid (HNO₃/H₂SO₄) dropwise cooling->nitration reaction Heat to 60 °C for 2 hours nitration->reaction quench Quench in Ice Water reaction->quench Reaction Mixture filtration Vacuum Filtration quench->filtration crude_product Crude Product filtration->crude_product purification Recrystallization or Acid-Base Extraction crude_product->purification final_product Final Product: 4-(Trifluoromethyl)-3-nitrobenzoic Acid purification->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Nitro-4-(trifluoromethyl)benzoic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary routes: nitration of 4-(trifluoromethyl)benzoic acid, hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358), and oxidation of 2-nitro-4-(trifluoromethyl)toluene.

Route 1: Nitration of 4-(Trifluoromethyl)benzoic acid

Issue 1: Low Yield of this compound

Question: My nitration of 4-(trifluoromethyl)benzoic acid is resulting in a low yield, reportedly as low as 48%.[1] How can I improve this?

Answer: Low yields in this nitration are a common challenge. The strong electron-withdrawing nature of both the carboxylic acid and trifluoromethyl groups deactivates the aromatic ring, making electrophilic substitution difficult. Here are several factors to investigate:

  • Nitrating Agent Composition: The choice and concentration of the nitrating agent are critical. While concentrated nitric acid alone can be used, a mixed acid system (a mixture of concentrated nitric and sulfuric acids) is often more effective as sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Temperature: Temperature control is crucial. While heating is necessary to overcome the activation energy of the deactivated ring, excessive temperatures can lead to the formation of unwanted byproducts and decomposition. It is advisable to start the reaction at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction at high temperatures can increase byproduct formation. The reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

  • Water Content: The presence of water in the reaction mixture can deactivate the nitrating agent. Using fuming nitric acid or adding a dehydrating agent like acetic anhydride (B1165640) can improve the reaction rate and yield.

Data Presentation: Impact of Nitrating Conditions on Yield

Nitrating AgentTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Conc. HNO₃Reflux148[2]
HNO₃ / H₂SO₄0 to 50VariablePotentially higherGeneral knowledge
N₂O₅ in liquefied 1,1,1,2-tetrafluoroethane (B8821072)20Not specifiedHigh (for other aromatics)[3]

Issue 2: Formation of Impurities and Purification Challenges

Question: I am observing multiple spots on my TLC plate after the nitration reaction. What are these impurities and how can I remove them?

Answer: The primary impurities in this reaction are typically isomeric byproducts. The trifluoromethyl group is meta-directing, while the carboxylic acid group is also meta-directing. However, under forcing conditions, other isomers can form. The main isomers to consider are 3-nitro-4-(trifluoromethyl)benzoic acid and dinitro products.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the crude product. A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. A reported successful recrystallization method involves dissolving the crude product in diisopropyl ether and then adding heptane (B126788) to induce crystallization.[2] Water can also be a suitable recrystallization solvent for benzoic acid derivatives.[4][5]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica (B1680970) gel column chromatography can be employed. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is a good starting point for elution.

Route 2: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile

Issue 1: Incomplete Hydrolysis and Formation of 2-Nitro-4-(trifluoromethyl)benzamide

Question: My hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile is not going to completion, and I am isolating the amide intermediate. How can I drive the reaction to the carboxylic acid?

Answer: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate. Stopping at the amide stage is a common issue, especially under mild reaction conditions. To promote complete hydrolysis to the carboxylic acid, consider the following:

  • Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis. For complete hydrolysis to the carboxylic acid, more forcing conditions are generally required, such as prolonged heating at reflux.

  • Acid Catalysis: Refluxing the nitrile in a strong aqueous acid like concentrated sulfuric acid or hydrochloric acid is a common method. A patent describes the complete conversion of 2-nitro-4-(trifluoromethyl)benzonitrile to the amide in 80% sulfuric acid at reflux for 3 hours.[1] To proceed to the carboxylic acid, a longer reaction time or higher acid concentration may be necessary.

  • Base Catalysis: Strong aqueous bases like sodium hydroxide (B78521) or potassium hydroxide can also be used. The reaction will initially form the carboxylate salt, which needs to be acidified in the work-up to precipitate the carboxylic acid. The challenge with base-catalyzed hydrolysis is that the amide can sometimes be resistant to further hydrolysis.

Experimental Workflow for Hydrolysis

G cluster_hydrolysis Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile start 2-Nitro-4-(trifluoromethyl)benzonitrile reagents Add Strong Acid (e.g., H₂SO₄) or Strong Base (e.g., NaOH) start->reagents reflux Heat to Reflux reagents->reflux monitoring Monitor Reaction by TLC/HPLC reflux->monitoring workup Work-up monitoring->workup acidification Acidify (if base hydrolysis) workup->acidification If base catalyzed isolation Isolate Crude Product workup->isolation If acid catalyzed acidification->isolation purification Purify (Recrystallization/Chromatography) isolation->purification product This compound purification->product

Caption: Workflow for the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile.

Route 3: Oxidation of 2-Nitro-4-(trifluoromethyl)toluene

Issue 1: Low Yield and Over-oxidation

Question: I am attempting to oxidize 2-nitro-4-(trifluoromethyl)toluene, but I am getting a low yield of the desired carboxylic acid. What are the optimal conditions for this oxidation?

Answer: The oxidation of a methyl group on an aromatic ring can be challenging, especially in the presence of other functional groups. The choice of oxidizing agent is critical to achieve a good yield without causing side reactions or over-oxidation.

Comparison of Oxidizing Agents for Nitrotoluene Oxidation

Oxidizing AgentKey Reaction ConditionsReported Yield (%) (for p-nitrotoluene)Reference
Sodium Dichromate / H₂SO₄Aqueous, gentle boiling82-86Organic Syntheses
Potassium Permanganate (KMnO₄)Aqueous, refluxVariable, can be trickySciencemadness Forum
Air / MnO₂ / N-Hydroxyphthalimide110°C, 0.4 MPa air89 (isolated)BenchChem

Troubleshooting Tips:

  • Potassium Permanganate (KMnO₄): While a common and powerful oxidizing agent, its reaction with nitrotoluenes can be tricky. The rate of addition and temperature control are crucial to avoid side reactions.[6] A phase transfer catalyst can sometimes improve the reaction.

  • Sodium Dichromate (Na₂Cr₂O₇): This is a strong and reliable oxidizing agent for this transformation. The reaction is typically carried out in an acidic aqueous solution. Careful control of the exotherm is important.

  • Catalytic Air Oxidation: More modern and environmentally friendly methods use a catalyst and air as the oxidant. These methods can offer high yields but may require specialized equipment for reactions under pressure.

G

Caption: Overview of the main synthetic routes to the target molecule.

Experimental Protocols

Protocol 1: Nitration of 4-(Trifluoromethyl)benzoic acid

This protocol is adapted from a reported synthesis with a 48% yield. [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 48 mL of concentrated nitric acid (100%).

  • Addition of Starting Material: Slowly add 11.97 g (63 mmol) of 4-(trifluoromethyl)benzoic acid to the nitric acid at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1 hour.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize the crude product from a mixture of diisopropyl ether and heptane to yield this compound.

Protocol 2: Oxidation of p-Nitrotoluene (Analogous to 2-Nitro-4-(trifluoromethyl)toluene)

This protocol is a well-established procedure for the oxidation of a similar substrate.

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a mechanical stirrer, place 680 g (2.3 moles) of sodium dichromate and 1500 mL of water.

  • Addition of Starting Material: Add 230 g (1.7 moles) of p-nitrotoluene to the flask.

  • Addition of Acid: With stirring, slowly add 1700 g of concentrated sulfuric acid over about 30 minutes. The reaction is exothermic, and the temperature should be controlled.

  • Reaction: After the initial exotherm subsides, heat the mixture to a gentle boil for about 30 minutes.

  • Work-up: Cool the reaction mixture and add 2 liters of water. Filter the crude product.

  • Purification: Wash the crude product with dilute sulfuric acid and then dissolve it in a 5% sodium hydroxide solution. Filter to remove insoluble impurities. Acidify the filtrate with dilute sulfuric acid to precipitate the p-nitrobenzoic acid. Collect the product by filtration, wash with water, and dry. The reported yield is 82-86%.

References

Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Nitro-4-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.

Troubleshooting Guides

This section addresses common problems observed during the synthesis of this compound, their potential causes, and recommended solutions. The primary synthetic route covered is the nitration of 4-(trifluoromethyl)benzoic acid.

Problem 1: Low Yield of the Desired 2-Nitro Isomer

  • Potential Causes:

    • Formation of undesired isomers: The nitration of 4-(trifluoromethyl)benzoic acid can lead to a mixture of constitutional isomers, primarily the 2-nitro, 3-nitro, and dinitro derivatives. The directing effects of the existing substituents on the aromatic ring influence the position of the incoming nitro group.

    • Suboptimal reaction temperature: The temperature of the nitration reaction is a critical parameter that affects the regioselectivity and the extent of side reactions.

    • Improper nitrating agent concentration: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

    • Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to a low conversion of the starting material.

    • Product loss during work-up: The desired product may be lost during the extraction and purification steps.

  • Recommended Solutions:

    • Optimize reaction temperature: Maintain a low reaction temperature, typically between 0 and 10°C, to control the formation of side products.[1]

    • Control the addition of nitrating agent: Add the nitrating mixture (a pre-cooled mixture of concentrated nitric acid and sulfuric acid) slowly and dropwise to the solution of 4-(trifluoromethyl)benzoic acid in sulfuric acid while monitoring the temperature closely.

    • Monitor reaction progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

    • Careful work-up: After quenching the reaction by pouring it onto ice, ensure complete precipitation of the product. Use cold water for washing the precipitate to minimize product loss.

Problem 2: Presence of Significant Amounts of 3-Nitro-4-(trifluoromethyl)benzoic Acid

  • Potential Cause:

    • The formation of the 3-nitro isomer is a common side reaction. Both the carboxylic acid and the trifluoromethyl groups are deactivating and meta-directing. While the desired product is the 2-nitro isomer (ortho to the carboxylic acid), the formation of the 3-nitro isomer (meta to the carboxylic acid) is electronically favored to some extent.

  • Recommended Solutions:

    • Temperature Control: Lower reaction temperatures may favor the formation of the kinetically controlled product, which could be the desired 2-nitro isomer.

    • Purification: Separation of the 2-nitro and 3-nitro isomers can be achieved by fractional crystallization or chromatography. The difference in the polarity of the two isomers can be exploited for their separation.

Problem 3: Formation of Dinitrated Byproducts

  • Potential Causes:

    • Excess nitrating agent: Using a large excess of the nitrating mixture can lead to the introduction of a second nitro group onto the aromatic ring.

    • Elevated reaction temperature: Higher temperatures can promote dinitration.

  • Recommended Solutions:

    • Stoichiometric control: Use a carefully controlled molar ratio of the nitrating agent to the starting material. A slight excess of the nitrating agent (e.g., 1.1 to 1.2 equivalents) is often sufficient.

    • Maintain low temperature: As with the formation of other side products, keeping the reaction temperature low is crucial to minimize dinitration.

Problem 4: Hydrolysis of the Trifluoromethyl Group

  • Potential Cause:

    • While the trifluoromethyl group is generally stable under nitrating conditions, prolonged exposure to highly concentrated and hot acidic media could potentially lead to its hydrolysis to a carboxylic acid group.

  • Recommended Solutions:

    • Control reaction time and temperature: Avoid unnecessarily long reaction times and high temperatures to minimize the risk of trifluoromethyl group hydrolysis. Under typical nitration conditions (0-10°C), this is expected to be a minor side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major side products in the synthesis of this compound via nitration of 4-(trifluoromethyl)benzoic acid?

A1: The major expected side products are other constitutional isomers of the nitrated product, primarily 3-Nitro-4-(trifluoromethyl)benzoic acid. Dinitrated products, such as 2,6-Dinitro-4-(trifluoromethyl)benzoic acid, can also be formed, especially if an excess of the nitrating agent is used or if the reaction temperature is not adequately controlled.

Q2: How can I purify the desired this compound from the reaction mixture?

A2: The crude product obtained after quenching the reaction with ice and filtration is typically a mixture of isomers. Purification can be achieved through recrystallization from a suitable solvent or a solvent mixture (e.g., ethanol-water). For a more challenging separation of isomers, column chromatography on silica (B1680970) gel may be necessary.

Q3: What is a typical yield for the synthesis of this compound from 4-(trifluoromethyl)benzoic acid?

A3: The direct nitration of 4-(trifluoromethyl)benzoic acid is reported to have a yield of around 48%, indicating that a significant portion of the starting material is converted into side products.[2] Optimization of the reaction conditions is crucial to maximize the yield of the desired product.

Q4: Can I use a different starting material to avoid the formation of isomers?

A4: Yes, an alternative route involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile. This method can proceed with high selectivity, producing high-purity 2-nitro-4-trifluoromethyl benzamide (B126) which can then be hydrolyzed to the desired carboxylic acid. This route can avoid the regioselectivity issues associated with the direct nitration of 4-(trifluoromethyl)benzoic acid.

Quantitative Data

The following table summarizes the influence of reaction conditions on the yield of the desired product and the formation of side products. Note: The data presented here is compiled from various sources and should be used as a general guideline. Actual results may vary depending on the specific experimental setup.

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)Major ProductReported Yield (%)Major Side Products
4-(Trifluoromethyl)benzoic acidHNO₃/H₂SO₄0 - 101 - 2This compound~483-Nitro-4-(trifluoromethyl)benzoic acid, Dinitrated products
3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acidHNO₃/H₂SO₄35-3-[2-chloro-4-(trifluoromethyl) phenoxy]-nitrobenzoic acid79.52 (selectivity)Dinitrated and other nitro isomers

Experimental Protocols

Synthesis of this compound via Nitration of 4-(Trifluoromethyl)benzoic Acid

This protocol is a general procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add a stoichiometric amount of concentrated nitric acid (e.g., 1.1 equivalents) to a pre-cooled (0°C) volume of concentrated sulfuric acid. Keep the mixture cold in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-(trifluoromethyl)benzoic acid (1.0 equivalent) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-(trifluoromethyl)benzoic acid over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield this compound as a solid.

Visualizations

Reaction_Pathway 4-(Trifluoromethyl)benzoic Acid 4-(Trifluoromethyl)benzoic Acid This compound This compound 4-(Trifluoromethyl)benzoic Acid->this compound HNO3, H2SO4 3-Nitro-4-(trifluoromethyl)benzoic Acid 3-Nitro-4-(trifluoromethyl)benzoic Acid 4-(Trifluoromethyl)benzoic Acid->3-Nitro-4-(trifluoromethyl)benzoic Acid Side Reaction Dinitrated Products Dinitrated Products 4-(Trifluoromethyl)benzoic Acid->Dinitrated Products Side Reaction

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield High Temperature High Temperature Low Yield->High Temperature Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Isomer Impurity Isomer Impurity Isomer Impurity->High Temperature Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Isomer Impurity->Purification (Recrystallization/Chromatography) Dinitration Dinitration Dinitration->High Temperature Excess Nitrating Agent Excess Nitrating Agent Dinitration->Excess Nitrating Agent Optimize Temperature (0-10°C) Optimize Temperature (0-10°C) High Temperature->Optimize Temperature (0-10°C) Control Reagent Addition Control Reagent Addition Excess Nitrating Agent->Control Reagent Addition Incorrect Stoichiometry->Control Reagent Addition

Caption: Troubleshooting workflow for common synthesis issues.

References

Purification challenges of 2-Nitro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS: 320-94-5).

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: Key physical and chemical properties are summarized in the table below. The appearance can be an initial indicator of purity, with purer samples typically appearing as a white or off-white solid.

PropertyValueSource(s)
Molecular Formula C₈H₄F₃NO₄
Molecular Weight 235.12 g/mol [1]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point 134-138 °C[2]
Purity (Assay) ≥98% (Commercial Grade)

Q2: What are the common impurities I might encounter?

A2: Impurities often depend on the synthetic route. Common starting materials for this compound include 4-(trifluoromethyl)benzoic acid or 2-nitro-4-trifluoromethyl benzonitrile.[2][3] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Such as 4-(trifluoromethyl)benzoic acid.[2]

  • Synthetic Intermediates: In syntheses from the corresponding nitrile, the amide intermediate (2-nitro-4-trifluoromethylbenzamide) can be a significant impurity if hydrolysis is incomplete.[3]

  • Regioisomers: Nitration of substituted benzoic acids can sometimes lead to the formation of other positional isomers, which can be challenging to separate.

  • Residual Solvents: Solvents used in the reaction or initial purification steps.

Q3: How should I store this compound?

A3: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container. Refer to the specific safety data sheet (SDS) provided by your supplier for detailed storage and handling information.

Q4: What is the expected solubility of this compound?

A4: As a carboxylic acid, its solubility is pH-dependent.

  • Aqueous Base: It is highly soluble in dilute aqueous bases (e.g., NaOH, NaHCO₃) due to the formation of its water-soluble carboxylate salt.[4][5] This property is key for purification by acid-base extraction.

  • Organic Solvents: It is generally soluble in polar organic solvents like alcohols, acetone, and ethers. A specific recrystallization procedure uses a mixture of diisopropyl ether and heptane (B126788), indicating solubility in the former and insolubility in the latter.[2]

  • Water: It has low solubility in neutral or acidic water.[4]

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Recrystallization Problems

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point.[6] This is more common with lower-melting point compounds or when the solution is highly concentrated.

Solutions:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[6][7]

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to ensure the solution temperature stays below the compound's melting point as saturation is reached.[7][8]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent's surface as it cools. This can provide a nucleation site and prevent oiling.[6]

Q: Crystals are not forming even after the solution has cooled. How can I induce crystallization?

A: This is likely due to either using too much solvent or the formation of a supersaturated solution.[7][9]

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.[7][8]

  • Induce Nucleation:

    • Seed Crystals: Add a tiny crystal of the crude or pure compound to the solution.[8][9]

    • Scratching: Scratch the inner surface of the flask with a glass rod. The microscopic scratches on the glass can serve as nucleation points.[8][9]

    • Flash Freezing: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in a stream of air to form a small amount of solid. Re-introduce this rod into the solution to act as a seed.[8]

Q: My final product has a persistent yellow or off-white color. How can I decolorize it?

A: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Procedure:

  • Dissolve the crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount (e.g., a spatula tip) of activated charcoal.

  • Re-heat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal (which now has the impurities adsorbed to it) before allowing the clear filtrate to cool and crystallize.[10] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Issue 2: Purity & Yield Problems

Q: The melting point of my purified product is still broad and lower than the literature value. What does this indicate?

A: A broad or depressed melting point is a strong indicator that the compound is still impure. Even small amounts of impurities can disrupt the crystal lattice and lower the melting point. Further purification steps are necessary.

Q: My recovery yield after recrystallization is very low (<50%). How can I improve it?

A: Low yield is a common problem in recrystallization and can be caused by several factors.[8]

Potential Causes & Solutions:

  • Using Too Much Solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.[8][9] Use only the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: The compound may have crystallized during the hot filtration step. Ensure your funnel and receiving flask are pre-heated to prevent this.[6]

  • Excessive Rinsing: Washing the collected crystals with too much cold solvent, or solvent that is not sufficiently cold, can dissolve some of the product.[9] Use a minimal amount of ice-cold solvent for rinsing.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is adapted from a documented procedure for this compound.[2]

Materials:

  • Crude this compound

  • Diisopropyl ether (DIP)

  • Heptane (HEP)

  • Erlenmeyer flasks, heating source (hot plate), filtration apparatus (Büchner funnel)

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of diisopropyl ether and heat the mixture gently (e.g., to ~68°C) until the solid completely dissolves.[2]

  • While the solution is still hot, slowly add heptane (approximately twice the volume of the diisopropyl ether used) until the solution becomes slightly turbid (cloudy).[2]

  • If the solution becomes too cloudy, add a small amount of hot diisopropyl ether to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it on an insulated surface.[11]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold heptane.[2]

  • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is highly effective for separating carboxylic acids from neutral or basic impurities.[4][12][13]

Materials:

  • Crude product dissolved in an organic solvent immiscible with water (e.g., Dichloromethane, Diethyl Ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% or 1M Hydrochloric acid (HCl)

  • Separatory funnel

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the funnel.

  • Stopper the funnel and shake vigorously, frequently venting to release pressure from CO₂ evolution.

  • Allow the layers to separate. The deprotonated acid will be in the upper aqueous layer as its sodium salt, while neutral impurities remain in the lower organic layer.

  • Drain the lower organic layer and set it aside.

  • Drain the upper aqueous layer into a clean flask.

  • Cool the aqueous layer in an ice bath and slowly add HCl while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visual Guides

cluster_troubleshooting Purification Troubleshooting Workflow Start Crude Product Purity_Check Assess Purity (e.g., Melting Point, TLC) Start->Purity_Check Is_Pure Is Purity Acceptable? Purity_Check->Is_Pure End Pure Product Is_Pure->End Yes Choose_Method Select Purification Method Is_Pure->Choose_Method No Recrystallize Perform Recrystallization Choose_Method->Recrystallize Solid Column Perform Column Chromatography Choose_Method->Column Complex Mixture Extraction Perform Acid-Base Extraction Choose_Method->Extraction Acidic Compound Recrystallize->Purity_Check Column->Purity_Check Extraction->Purity_Check

Caption: A general workflow for troubleshooting the purification of an organic compound.

cluster_recrystallization Experimental Workflow: Recrystallization A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. (Optional) Add Charcoal, Hot Filter to Decolorize A->B C 3. Cool Slowly to Room Temperature A->C If no decolorization needed B->C D 4. Cool in Ice Bath to Maximize Yield C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Rinse with Minimal Ice-Cold Solvent E->F G 7. Dry Crystals Under Vacuum F->G

Caption: Step-by-step experimental workflow for purification by recrystallization.

cluster_extraction Logic for Acid-Base Extraction Start Mixture in Organic Solvent: Acid (R-COOH) + Neutral Impurity Add_Base Add Aqueous Base (NaHCO₃) & Shake Start->Add_Base Separate Separate Layers Add_Base->Separate Aqueous_Layer Aqueous Layer: Water-Soluble Salt (R-COO⁻ Na⁺) Separate->Aqueous_Layer Organic_Layer Organic Layer: Neutral Impurity Separate->Organic_Layer Add_Acid Add Acid (HCl) to Aqueous Layer Aqueous_Layer->Add_Acid Precipitate Precipitate Forms: Pure Acid (R-COOH) Add_Acid->Precipitate

Caption: The chemical logic behind separating a carboxylic acid from a neutral impurity.

References

Technical Support Center: 2-Nitro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Nitro-4-(trifluoromethyl)benzoic acid.

Troubleshooting Guide & FAQs

Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

A1: A low or broad melting point and discoloration (typically off-white to pale yellow is expected) suggest the presence of impurities.[1] Common impurities can include unreacted starting materials, such as 4-(trifluoromethyl)benzoic acid, or side-products from the synthesis, such as isomeric nitro compounds or the corresponding amide, 2-Nitro-4-(trifluoromethyl)benzamide. The formation of such byproducts is a known challenge in the synthesis of nitro-substituted benzotrifluoride (B45747) compounds.

Q2: How can I remove unreacted 4-(trifluoromethyl)benzoic acid from my product?

A2: Recrystallization is an effective method to remove unreacted starting material. Since this compound is the desired product, a solvent system in which its solubility is significantly different from that of 4-(trifluoromethyl)benzoic acid at different temperatures should be selected. A mixed solvent system, such as diisopropyl ether and heptane (B126788), has been used for the recrystallization of this compound.[1]

Q3: I have identified 2-Nitro-4-(trifluoromethyl)benzamide as an impurity. How can I separate it from the desired benzoic acid?

A3: The difference in acidity between the carboxylic acid and the amide can be exploited for separation. An acid-base extraction is a suitable method. By dissolving the mixture in an appropriate organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the acidic this compound will be deprotonated and move to the aqueous phase as its carboxylate salt. The less acidic amide will remain in the organic layer. Subsequently, the aqueous layer can be acidified to precipitate the pure benzoic acid, which can then be collected by filtration.

Q4: My purification by recrystallization resulted in a very low yield. What could be the reason?

A4: Low yield after recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[3]

  • Inappropriate solvent system: The chosen solvent may have too high a solubility for the compound at low temperatures.

To improve the yield, use the minimum amount of hot solvent required to dissolve the solid and allow the solution to cool slowly.[2][3]

Q5: Can I use column chromatography for purification? What conditions are recommended?

A5: Yes, column chromatography is a suitable technique for purifying this compound, especially for removing less polar impurities.[4] Given the polar nature of the carboxylic acid group, a polar stationary phase like silica (B1680970) gel is appropriate.[4] A mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing, would be a good starting point. The exact ratio of the solvents should be determined by thin-layer chromatography (TLC) beforehand.

Data Presentation

PropertyThis compound4-(trifluoromethyl)benzoic acid (Potential Impurity)2-Nitro-4-(trifluoromethyl)benzamide (Potential Impurity)
Molecular Formula C₈H₄F₃NO₄[5]C₈H₅F₃O₂C₈H₅F₃N₂O₃
Molecular Weight 235.12 g/mol [5]190.12 g/mol 234.13 g/mol
Melting Point 134-138 °C[1]111-113 °CNot readily available
Appearance Off-White to Pale Yellow Solid[1]White crystalline solidNot readily available
Solubility Soluble in hot water and organic solvents like diisopropyl ether.[1][3]Soluble in organic solvents.Expected to have different solubility profile from the carboxylic acid.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a reported method for the recrystallization of the target compound.[1]

Materials:

  • Crude this compound

  • Diisopropyl ether

  • Heptane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of diisopropyl ether to the flask, just enough to form a slurry.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • Slowly add heptane to the hot solution until a slight turbidity persists.

  • Allow the solution to cool down slowly to room temperature. To ensure slow cooling, the flask can be insulated.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography for Purification

This is a general protocol for the purification of an acidic compound like this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude material in various ratios of hexane and ethyl acetate. A small amount of acetic acid (e.g., 0.5-1%) should be added to the eluent to ensure the carboxylic acid remains protonated. The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chosen eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Decision_Tree start Crude Product This compound purity_check Assess Purity (Melting Point, TLC) start->purity_check is_pure Is Purity Acceptable? purity_check->is_pure pure_product Pure Product is_pure->pure_product Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization High concentration of starting material column_chrom Column Chromatography choose_method->column_chrom Multiple non-polar impurities acid_base Acid-Base Extraction choose_method->acid_base Amide impurity present

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Pure Product dry->end

Caption: Workflow for the recrystallization process.

References

Technical Support Center: Optimizing Esterification of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-Nitro-4-(trifluoromethyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the esterification of this compound, a substrate known to be challenging due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. These substituents deactivate the carboxyl group, making it less susceptible to nucleophilic attack.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Insufficient Catalyst Activity or Amount: The strong electron-withdrawing groups on the aromatic ring reduce the basicity of the carbonyl oxygen, making its protonation by the acid catalyst more difficult. This initial activation step is crucial for the reaction to proceed.

    • Solution: Ensure the use of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Use a sufficient catalytic amount, typically 1-5 mol% relative to the carboxylic acid. In the case of this compound, a higher catalyst concentration within this range may be beneficial. Ensure the catalyst is fresh and not degraded.

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.

    • Solution: To drive the reaction forward, it is essential to remove water as it is formed. This can be achieved by:

      • Using a Dean-Stark apparatus during reflux.

      • Adding a drying agent like molecular sieves to the reaction mixture.

      • Using a large excess of the alcohol, which also serves to shift the equilibrium towards the products.

  • Suboptimal Reaction Temperature and Time: The deactivating effect of the substituents necessitates more forcing reaction conditions compared to the esterification of simple benzoic acid.

    • Solution: The reaction temperature should be sufficiently high to overcome the activation energy barrier. Refluxing in the chosen alcohol is a common practice. For the synthesis of methyl 2-nitro-4-(trifluoromethyl)benzoate, reaction temperatures between 60-80°C have been reported.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time.

  • Steric Hindrance: The ortho-nitro group can cause some steric hindrance, potentially slowing down the reaction rate.

    • Solution: While less of a factor with smaller alcohols like methanol (B129727), if steric hindrance is suspected to be a major issue with bulkier alcohols, consider alternative esterification methods such as conversion to the acid chloride followed by reaction with the alcohol.

Issue 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

  • Unreacted Starting Material: Incomplete conversion is a common issue with this deactivated substrate.

    • Solution: Refer to the solutions for "Low or No Product Yield." Optimization of catalyst, temperature, reaction time, and water removal are key.

  • Sulfonation of the Aromatic Ring: When using concentrated sulfuric acid as a catalyst at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of sulfonated byproducts.

    • Solution: Use the minimum effective amount of sulfuric acid. If sulfonation is a persistent issue, consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid.

  • Dehydration of the Alcohol: If using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a possible side reaction, especially at higher temperatures.

    • Solution: Maintain careful temperature control. If dehydration is a significant problem, consider using milder reaction conditions or a different esterification method that does not require strong acid catalysis at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the esterification of this compound with methanol?

A1: Based on available literature for similar substrates and specific patents, a good starting point would be to dissolve this compound in a large excess of methanol (which also acts as the solvent). Add 3-5 mol% of concentrated sulfuric acid and reflux the mixture at 60-80°C.[1] Monitor the reaction by TLC until the starting material is consumed.

Q2: How do the electron-withdrawing groups on this compound affect the esterification reaction?

A2: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups. They decrease the electron density on the benzene (B151609) ring and, through inductive and resonance effects, on the carbonyl carbon of the carboxylic acid. This has two main consequences:

  • It makes the carbonyl oxygen less basic and therefore harder to protonate by the acid catalyst.

  • While the carbonyl carbon becomes more electrophilic, the overall deactivation of the molecule towards the initial protonation step often leads to a slower reaction rate compared to benzoic acid itself. Studies on substituted benzoic acids have shown that strong electron-withdrawing groups can lead to lower yields under standard conditions.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to achieve good separation between the starting carboxylic acid and the product ester. The carboxylic acid is more polar and will have a lower Rf value than the less polar ester. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q4: What is the best procedure for purifying the final ester product?

A4: After the reaction is complete, the typical work-up and purification procedure involves:

  • Neutralization: Cool the reaction mixture and neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will produce CO₂ gas.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate (B1210297).

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Further Purification: If necessary, the crude ester can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Substituents on the Yield of Methyl Benzoate (B1203000) Esters

Benzoic Acid SubstituentPositionElectron EffectReported Yield (%)Notes
NitroorthoWithdrawing20.1High steric hindrance and strong electron absorption make esterification difficult.[2]
TrifluoromethylorthoWithdrawing29.1High steric hindrance and strong electron absorption make esterification difficult.[2]
None-NeutralHighGenerally high yields under standard conditions.

Note: The yields reported are from a study using a specific Zr/Ti solid acid catalyst and may not be directly comparable to yields from traditional Fischer esterification. However, the trend clearly indicates the negative impact of strong ortho electron-withdrawing groups on the reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound with Methanol

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add a large excess of methanol (e.g., 10-20 equivalents, or enough to serve as the solvent).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.03-0.05 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water.

    • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude methyl 2-nitro-4-(trifluoromethyl)benzoate by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound and excess Methanol in a flask B Add catalytic amount of concentrated Sulfuric Acid A->B C Heat to reflux (60-80°C) B->C D Monitor by TLC C->D Check for disappearance of starting material E Cool and Quench in ice-water D->E F Neutralize with NaHCO3 solution E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Evaporate Solvent I->J K Column Chromatography or Recrystallization J->K L Characterize Pure Ester (NMR, IR, MS) K->L

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Tree Start Low or No Ester Yield Q1 Is the reaction at equilibrium? Start->Q1 A1_Yes Yes (Starting material and product present) Q1->A1_Yes Yes A1_No No (Only starting material present) Q1->A1_No No Q2 Is water being effectively removed? A1_Yes->Q2 Q3 Are reaction time and temperature optimal? A1_No->Q3 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No A2_Yes->Q3 Sol1 Use Dean-Stark trap or add molecular sieves. Increase excess of alcohol. A2_No->Sol1 Implement water removal A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the catalyst active and in the correct amount? A3_Yes->Q4 Sol2 Increase temperature to reflux. Extend reaction time. A3_No->Sol2 Optimize A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Sol4 e.g., Acid chloride formation followed by esterification A4_Yes->Sol4 Consider alternative methods Sol3 Use fresh, strong acid catalyst. Optimize catalyst loading (3-5 mol%). A4_No->Sol3 Check catalyst

Caption: Troubleshooting decision tree for low yield in esterification.

References

Troubleshooting low conversion rates in 2-Nitro-4-(trifluoromethyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-Nitro-4-(trifluoromethyl)benzoic acid.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in the synthesis of this compound are a common challenge, primarily due to the electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups, which deactivates the aromatic ring towards electrophilic substitution. A reported yield for this reaction is as low as 48%, highlighting the need for careful optimization of reaction conditions.[1]

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I address them?

Low yields can stem from several factors, including suboptimal reaction conditions, formation of byproducts, and issues with the starting material or reagents. Below is a systematic guide to troubleshooting low conversion rates.

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Caption: Troubleshooting logic for low conversion rates.

IssuePotential CauseRecommended Solution
Low Yield Inadequate Temperature Control: The nitration reaction is highly exothermic. Temperatures above the optimal range can lead to the formation of byproducts and decomposition.Maintain a strict temperature range of 0-15°C throughout the reaction, especially during the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.
Improper Reagent Addition: Rapid addition of the nitrating agent can cause localized overheating, leading to side reactions.Add the pre-cooled nitrating mixture (concentrated nitric acid and sulfuric acid) to the solution of 4-(trifluoromethyl)benzoic acid in sulfuric acid slowly and dropwise with vigorous stirring.
Poor Reagent Quality: The presence of water in the nitric or sulfuric acid can hinder the formation of the nitronium ion (NO₂⁺), the active electrophile, thus reducing the reaction rate.Use fresh, concentrated (95-98%) sulfuric acid and concentrated (70-90%) nitric acid. Ensure all glassware is thoroughly dried before use.
Insufficient Reaction Time: Due to the deactivating nature of the substituents, the reaction may require a longer time to reach completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material has been consumed before quenching the reaction.

Q2: I am observing multiple spots on my TLC plate or multiple peaks in my HPLC chromatogram. What are the likely byproducts and how can I minimize them?

The formation of isomers and other byproducts is a common issue. The strong electron-withdrawing properties of the trifluoromethyl group can influence the regioselectivity of the reaction.

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Caption: Byproduct formation and mitigation strategies.

ObservationLikely Byproduct(s)Mitigation Strategy
Multiple Isomers Although the desired product is this compound, other positional isomers can form.Maintain a lower reaction temperature (ideally 0-5°C) to favor the kinetically controlled product. The ratio of nitric acid to sulfuric acid can also influence regioselectivity.
Dinitrated Products If the reaction temperature is too high or the reaction time is too long, a second nitration can occur.Use a stoichiometric amount of the nitrating agent and monitor the reaction closely to quench it once the starting material is consumed.
Oxidative Byproducts Concentrated nitric acid is a strong oxidizing agent and can lead to degradation of the aromatic ring, especially at elevated temperatures.Maintain strict temperature control and consider using a milder nitrating agent if oxidation is a significant issue.

Frequently Asked Questions (FAQs)

Q3: What is a reliable experimental protocol for the synthesis of this compound?

The following protocol is a general guideline based on standard nitration procedures for deactivated aromatic compounds. Optimization may be required based on your specific laboratory conditions and desired purity.

Experimental Protocol: Nitration of 4-(Trifluoromethyl)benzoic acid

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experimental_workflow prep 1. Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Cool to 0°C react 3. Slow, Dropwise Addition of Nitrating Mixture to Starting Material (Maintain 0-15°C) prep->react dissolve 2. Dissolve Starting Material (4-(Trifluoromethyl)benzoic acid in Conc. H₂SO₄) Cool to 0°C dissolve->react monitor 4. Monitor Reaction (TLC/HPLC) react->monitor quench 5. Quench Reaction (Pour onto ice-water) monitor->quench isolate 6. Isolate Crude Product (Vacuum Filtration) quench->isolate purify 7. Purify Product (Recrystallization) isolate->purify characterize 8. Characterize Product (NMR, IR, MP) purify->characterize

Caption: Experimental workflow for the synthesis.

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture to 0°C in an ice-salt bath.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)benzoic acid in a sufficient amount of concentrated sulfuric acid. Cool this solution to 0°C.

  • Nitration: While vigorously stirring the solution of 4-(trifluoromethyl)benzoic acid, slowly add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 15°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-15°C and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Isolation: Allow the ice to melt completely, and collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified this compound.

  • Characterization: Dry the purified product and characterize it by determining its melting point and recording its NMR and IR spectra.

ParameterTypical Value/Range
Reaction Temperature0 - 15°C
Reaction Time1 - 4 hours (monitor for completion)
Expected Yield45 - 65% (can be lower)
Melting Point of Product134-138°C

Q4: How can I monitor the reaction and identify the product and byproducts?

Analytical techniques are crucial for monitoring the reaction and assessing the purity of the final product.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product and byproducts.
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on the conversion of the starting material and the formation of the product and any impurities. A reversed-phase C18 column with a water/acetonitrile mobile phase gradient is a common starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric impurities. The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will show characteristic splitting patterns for the substituted benzene (B151609) ring.
Infrared (IR) Spectroscopy Useful for confirming the presence of key functional groups. Look for characteristic stretches for the carboxylic acid (O-H and C=O), the nitro group (N-O), and the C-F bonds of the trifluoromethyl group.

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Caption: Analytical workflow for reaction monitoring and product characterization.

References

Preventing byproduct formation in 2-Nitro-4-(trifluoromethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Nitro-4-(trifluoromethyl)benzoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to byproduct formation and yield optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three main synthetic pathways commonly employed:

  • Oxidation of 2-nitro-4-(trifluoromethyl)toluene: This is a widely used method where the methyl group is oxidized to a carboxylic acid using strong oxidizing agents.

  • Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Nitration of 4-(trifluoromethyl)benzoic acid: This involves the direct nitration of the aromatic ring. However, this route often suffers from low yields and poor regioselectivity, with one report citing a yield of only 48%.[1]

Q2: What are the most common byproducts for each synthetic route?

A2: Byproduct formation is specific to the chosen synthetic route:

  • From Oxidation: The primary byproduct is often 2-nitro-4-(trifluoromethyl)benzaldehyde, resulting from incomplete oxidation. Over-oxidation can lead to ring cleavage and degradation products under excessively harsh conditions.

  • From Hydrolysis: The main potential byproduct is 2-nitro-4-(trifluoromethyl)benzamide, which occurs if the hydrolysis of the intermediate amide does not go to completion.[1]

  • From Nitration: The major byproducts are positional isomers, such as 3-nitro-4-(trifluoromethyl)benzoic acid. The directing effects of the existing substituents make achieving high regioselectivity for the desired 2-nitro isomer challenging.

Q3: How can I monitor the reaction to minimize byproduct formation?

A3: Reaction monitoring is crucial for optimizing results. Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly effective. Regular sampling of the reaction mixture allows you to track the consumption of starting material and the appearance of both the desired product and any byproducts, enabling you to stop the reaction at the optimal time.

Q4: What are the recommended purification methods for the final product?

A4: The most common and effective purification method is recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). This process is excellent for removing minor impurities and unreacted starting materials. For challenging separations, such as removing positional isomers, column chromatography may be necessary.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis.

Guide 1: Issues with the Oxidation of 2-nitro-4-(trifluoromethyl)toluene

Problem: My final product is contaminated with 2-nitro-4-(trifluoromethyl)benzaldehyde.

  • Root Cause: This indicates incomplete oxidation of the methyl group. The reaction was likely stopped prematurely, or the oxidizing agent was not sufficiently reactive or was used in a substoichiometric amount.

  • Solution:

    • Increase Reaction Time/Temperature: Continue to heat the reaction mixture and monitor its progress every 30-60 minutes by TLC or HPLC until the aldehyde spot/peak is minimal.

    • Add More Oxidant: If the reaction stalls, a careful, portion-wise addition of more oxidizing agent (e.g., KMnO₄) can drive the reaction to completion. Be cautious to avoid an uncontrolled exotherm.

    • Optimize pH (for KMnO₄ oxidation): When using potassium permanganate (B83412), the reaction is often performed under basic conditions (e.g., with NaOH or KOH). Ensure the pH remains basic throughout the reaction, as this can influence the oxidant's effectiveness.

Problem: The reaction is sluggish, and the yield is low.

  • Root Cause: This can be due to poor reagent quality, insufficient temperature, or poor solubility of the starting material.

  • Solution:

    • Verify Reagent Quality: Ensure the oxidizing agent is fresh and has not degraded.

    • Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition.

    • Use a Phase-Transfer Catalyst: If the reaction involves multiple phases (e.g., an aqueous oxidant and an organic substrate), adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can significantly improve reaction rates.[2]

Guide 2: Issues with the Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile

Problem: The product contains significant amounts of 2-nitro-4-(trifluoromethyl)benzamide.

  • Root Cause: The hydrolysis of a nitrile to a carboxylic acid is a two-step process (nitrile → amide → acid). The presence of the amide indicates that the second step, hydrolysis of the amide, is incomplete.

  • Solution:

    • Prolong Reaction Time and/or Increase Temperature: Amide hydrolysis is often slower than nitrile hydrolysis. Extending the reflux time is the most straightforward approach.

    • Increase Acid/Base Concentration: For acid-catalyzed hydrolysis, using a more concentrated acid (e.g., moving from 50% to 80% H₂SO₄) can accelerate the conversion of the amide to the carboxylic acid.[1] For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base is present.

    • Control Reaction Conditions: Patent literature demonstrates that reaction conditions can be finely tuned to selectively produce either the amide or the carboxylic acid.[1] Ensure your protocol is optimized for the desired acid product.

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize reaction parameters to guide optimization.

Table 1: Influence of Oxidant on the Oxidation of 2-nitro-4-(trifluoromethyl)toluene

Oxidizing AgentTypical ConditionsAvg. YieldCommon Byproducts
KMnO₄ / NaOH(aq)90-100°C, 4-12h70-85%2-nitro-4-(trifluoromethyl)benzaldehyde
CrO₃ / H₂SO₄50-70°C, 2-6h65-80%Benzaldehyde, potential Cr waste
Air / Co(OAc)₂ catalyst100-130°C, high pressure80-92%Benzaldehyde

Table 2: Conditions for Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile

Hydrolysis ConditionReagentTemperatureAvg. TimeKey Outcome
Acid-Catalyzed (Amide)80% H₂SO₄100-120°C3hHigh purity amide (>99%)[1]
Acid-Catalyzed (Acid)>90% H₂SO₄120-150°C8-12hComplete conversion to carboxylic acid
Base-Catalyzed (Amide)NaOH or KOH45-65°C4-8hHigh selectivity for the amide product[1]
Base-Catalyzed (Acid)NaOH or KOH100°C (Reflux)12-24hComplete conversion to carboxylic acid

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-nitro-4-(trifluoromethyl)toluene
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-nitro-4-(trifluoromethyl)toluene (1.0 eq) and water (20 mL per gram of starting material).

  • Reaction Initiation: Add sodium hydroxide (B78521) (2.0 eq) and stir until dissolved. Heat the mixture to 80°C.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄, 3.0 eq) in small portions over 2-3 hours. The purple color of the permanganate will disappear as it reacts. Maintain the temperature between 90-95°C. Caution: The reaction is exothermic.

  • Monitoring: After the addition is complete, continue stirring at 95°C. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate (B1210297) eluent) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.

  • Isolation: Combine the filtrates and cool in an ice bath. Slowly acidify the solution to pH 1-2 with concentrated hydrochloric acid (HCl). A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent to obtain the pure this compound.

Protocol 2: TLC Monitoring of the Oxidation Reaction
  • Plate Preparation: Use a silica (B1680970) gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: On the line, spot a dilute solution of the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Place the plate in a developing chamber containing 3:1 hexanes:ethyl acetate. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The starting material will be less polar (higher Rf) than the carboxylic acid product (lower Rf, often stays near the baseline in this solvent system). The reaction is complete when the SM spot in the RM lane has disappeared.

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_product Final Product SM1 4-(Trifluoromethyl) benzoic Acid FP 2-Nitro-4-(trifluoromethyl) benzoic Acid SM1->FP Nitration SM2 2-Nitro-4-(trifluoromethyl) toluene SM2->FP Oxidation SM3 2-Nitro-4-(trifluoromethyl) benzonitrile SM3->FP Hydrolysis Byproduct_Formation Start 2-Nitro-4-(trifluoromethyl)toluene Product Desired Product: 2-Nitro-4-(trifluoromethyl) benzoic Acid Start->Product Complete Oxidation Byproduct Byproduct: 2-Nitro-4-(trifluoromethyl) benzaldehyde Start->Byproduct Incomplete Oxidation Byproduct->Product Further Oxidation Troubleshooting_Workflow Start Analysis Shows Low Purity Product Identify Identify Major Impurity (NMR, LC-MS, GC-MS) Start->Identify Isomer Positional Isomer? Identify->Isomer Check Structure Aldehyde Aldehyde Impurity? Isomer->Aldehyde No Sol_Isomer Source: Nitration Route Action: Optimize reaction temp; Use column chromatography. Isomer->Sol_Isomer Yes Amide Amide Impurity? Aldehyde->Amide No Sol_Aldehyde Source: Oxidation Route Action: Increase reaction time/temp; Add more oxidant. Aldehyde->Sol_Aldehyde Yes Sol_Amide Source: Hydrolysis Route Action: Prolong reaction time; Increase acid/base concentration. Amide->Sol_Amide Yes

References

Technical Support Center: Scaling Up the Synthesis of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Nitro-4-(trifluoromethyl)benzoic acid. This document includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and critical safety and process visualizations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route A: Nitration of 4-(Trifluoromethyl)benzoic Acid

Issue 1: Low Yield of this compound

  • Question: My reaction yield is consistently low, around 40-50%, when nitrating 4-(trifluoromethyl)benzoic acid. How can I improve this?

  • Answer: Low yields in this nitration are a common challenge. Several factors can contribute to this:

    • Inadequate Temperature Control: This reaction is highly exothermic. Temperatures exceeding the optimal range (typically 0-10°C) can lead to the formation of unwanted side products, including dinitrated species and oxidation byproducts.[1][2][3][4] It is crucial to have a robust cooling system and to monitor the internal reaction temperature closely during the addition of the nitrating mixture.

    • Rapid Addition of Nitrating Agent: Adding the nitric acid/sulfuric acid mixture too quickly will cause a rapid temperature increase, promoting side reactions.[1][2][4] A slow, controlled, dropwise addition is essential for maintaining the desired temperature and maximizing the yield of the target product.

    • Presence of Water: Moisture can interfere with the formation of the nitronium ion (NO₂⁺), the active nitrating species.[2][4] Ensure all glassware is thoroughly dried and use concentrated acids to minimize water content.

    • Suboptimal Reagent Stoichiometry: The molar ratio of nitric acid to the starting material is critical. An excess of nitric acid can lead to over-nitration.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant amounts of impurities in my crude product, making purification difficult. What are these impurities and how can I minimize them?

  • Answer: The primary impurities are typically isomers (dinitrated products) and oxidation byproducts.

    • Isomeric Impurities: The trifluoromethyl group is a meta-director, while the carboxylic acid group is also a meta-director. However, the conditions of the reaction can sometimes lead to the formation of other isomers. Strict temperature control is the most effective way to improve regioselectivity.[5]

    • Oxidation Byproducts: Harsh reaction conditions, such as high temperatures or an excess of nitric acid, can lead to the oxidation of the aromatic ring or other functional groups, resulting in colored impurities.[4][6]

    • Minimization Strategies:

      • Maintain a low reaction temperature (0-10°C).[1][2][3][4]

      • Ensure slow and controlled addition of the nitrating mixture.[1][2][4]

      • Use high-purity starting materials.

Issue 3: Runaway Reaction and Exotherm Control

  • Question: I am concerned about the exothermic nature of the nitration reaction during scale-up. What are the best practices for managing the reaction exotherm?

  • Answer: Managing the exotherm is critical for safety and product quality.

    • Efficient Cooling: Utilize a reactor with a high surface area-to-volume ratio and a powerful cooling system. For larger scale, consider continuous flow reactors which offer superior heat transfer.[2][7][8]

    • Controlled Addition: As mentioned, the slow addition of the nitrating agent is paramount.[1][2][4]

    • Dilution: Performing the reaction in a suitable solvent can help to dissipate the heat generated.

    • Monitoring: Continuous monitoring of the internal reaction temperature is essential. An automated system that can control the addition rate based on the temperature is highly recommended for large-scale production.

Route B: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile (B1329358)

Issue 1: Incomplete Hydrolysis and Formation of 2-Nitro-4-(trifluoromethyl)benzamide

  • Question: My hydrolysis of 2-nitro-4-trifluoromethylbenzonitrile is incomplete, and I am isolating a significant amount of the intermediate amide. How can I drive the reaction to completion?

  • Answer: The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate.[9][10] To favor the formation of the carboxylic acid, consider the following:

    • Reaction Time and Temperature: Prolonged reaction times and higher temperatures will generally favor the complete hydrolysis to the carboxylic acid. However, this must be balanced against potential degradation of the product.

    • Acid/Base Concentration: In acid-catalyzed hydrolysis, using a higher concentration of a strong acid like sulfuric acid can promote the second hydrolysis step (amide to carboxylic acid).[11] In base-catalyzed hydrolysis, a sufficient excess of the base is required to ensure complete reaction.[10][11]

Issue 2: Difficult Product Isolation from the Reaction Mixture

  • Question: After hydrolysis, I am having trouble isolating the this compound in a pure form. What is the recommended work-up procedure?

  • Answer: The work-up procedure depends on whether the hydrolysis was performed under acidic or basic conditions.

    • Acidic Hydrolysis: The product is the free carboxylic acid. Upon completion of the reaction, the mixture is typically quenched by pouring it into ice-water, which often causes the product to precipitate.[2] The solid can then be collected by filtration and washed with cold water to remove residual acid.

    • Alkaline Hydrolysis: The initial product is the carboxylate salt.[9][10][12] To obtain the free carboxylic acid, the reaction mixture must be acidified with a strong acid (e.g., HCl) to a low pH (typically pH 1-2). This will precipitate the carboxylic acid, which can then be isolated by filtration.

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety concerns when scaling up the synthesis of this compound?

    • A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which can lead to a thermal runaway if not properly controlled.[1][3] The use of concentrated nitric and sulfuric acids also presents significant handling risks. A thorough risk assessment and the implementation of appropriate engineering controls (e.g., robust cooling, controlled dosing) are essential.

  • Q2: Which synthetic route is more suitable for large-scale production?

    • A2: Both routes have their advantages and disadvantages for scale-up.

      • Nitration of 4-(trifluoromethyl)benzoic acid (Route A): This route uses readily available starting materials but can suffer from low yields and the formation of side products. Careful control of reaction conditions is critical for success at scale.

      • Hydrolysis of 2-nitro-4-trifluoromethylbenzonitrile (Route B): This route may offer higher selectivity, but the starting material is more advanced. The hydrolysis step requires careful control to ensure complete conversion to the carboxylic acid. The choice of route will depend on factors such as cost of raw materials, available equipment, and desired product purity.

  • Q3: What are the recommended analytical methods for monitoring the reaction progress and product purity?

    • A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the consumption of starting materials and the formation of the product and any impurities in real-time.[13][14] Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks. For final product characterization, techniques such as ¹H NMR, ¹³C NMR, and melting point analysis are recommended.[15]

  • Q4: What are the best practices for purifying the final product at a large scale?

    • A4: Recrystallization is the most common and effective method for purifying this compound on a large scale.[4][6][15] A suitable solvent system (e.g., ethanol/water) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[15] If recrystallization is insufficient to remove all impurities, column chromatography may be necessary, although this can be less practical for very large quantities.[6][16]

Experimental Protocols

Route A: Nitration of 4-(Trifluoromethyl)benzoic Acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethyl)benzoic acid190.12100 g0.526
Concentrated Sulfuric Acid (98%)98.08300 mL-
Concentrated Nitric Acid (70%)63.0145 mL-

Procedure:

  • In a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the concentrated sulfuric acid (300 mL).

  • Cool the sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add the 4-(trifluoromethyl)benzoic acid (100 g) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding the concentrated nitric acid (45 mL) to 50 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-(trifluoromethyl)benzoic acid in sulfuric acid over a period of 2-3 hours. The internal temperature of the reaction mixture must be maintained between 0-10°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 5-10°C for an additional 1-2 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • Allow the ice to melt, and the crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Route B: Hydrolysis of 2-Nitro-4-(trifluoromethyl)benzonitrile

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Nitro-4-(trifluoromethyl)benzonitrile216.12100 g0.463
Concentrated Sulfuric Acid (98%)98.08400 mL-
Water18.02100 mL-

Procedure:

  • In a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the concentrated sulfuric acid (400 mL) and water (100 mL) carefully with cooling.

  • Add the 2-nitro-4-(trifluoromethyl)benzonitrile (100 g) to the sulfuric acid solution.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by HPLC to confirm the disappearance of the starting material and the intermediate amide.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the cooled reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize from a suitable solvent if further purification is required.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute A: NitrationRoute B: Hydrolysis
Starting Material 4-(Trifluoromethyl)benzoic acid2-Nitro-4-(trifluoromethyl)benzonitrile
Typical Yield 45-55%80-90%
Key Reaction Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution
Primary Side Products Dinitrated isomers, oxidation products2-Nitro-4-(trifluoromethyl)benzamide
Key Process Control Strict temperature control (0-10°C)Reaction time and temperature
Safety Concerns Highly exothermic, runaway potentialHandling of concentrated acid at high temp

Visualizations

experimental_workflow_nitration cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification start Start prep_sm Dissolve 4-(CF3)benzoic acid in conc. H2SO4 at 0-5°C start->prep_sm reaction Slowly add Nitrating Mixture to Substrate Solution (Maintain 0-10°C) prep_sm->reaction prep_nm Prepare Nitrating Mixture (HNO3 + H2SO4) at <10°C prep_nm->reaction monitoring Monitor Reaction by HPLC/TLC reaction->monitoring quench Quench Reaction on Ice monitoring->quench filtration Filter Precipitate quench->filtration wash Wash with Cold Water filtration->wash dry Dry Crude Product wash->dry recrystallize Recrystallize dry->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the nitration of 4-(trifluoromethyl)benzoic acid.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of 2-Nitro-4-(CF3)benzoic Acid cause1 Inadequate Temperature Control (>10°C) issue->cause1 cause2 Rapid Addition of Nitrating Agent issue->cause2 cause3 Presence of Water issue->cause3 solution1 Improve Cooling Efficiency & Monitor Internal Temperature cause1->solution1 solution2 Use a Dropping Funnel & Add Dropwise Over 2-3 Hours cause2->solution2 solution3 Use Dry Glassware & Concentrated Acids cause3->solution3

Caption: Troubleshooting logic for low yield in the nitration synthesis.

References

Common pitfalls in the handling of 2-Nitro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Nitro-4-(trifluoromethyl)benzoic Acid

Welcome to the technical support center for this compound (CAS No. 320-94-5). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what safety precautions should I take?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation: Causes skin irritation.[1]

  • Serious eye irritation: Causes serious eye irritation.[1]

  • Respiratory irritation: May cause respiratory irritation.

  • Other potential hazards: It may be harmful if swallowed and is suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[1]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2][3]

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Q2: What are the recommended storage conditions for this compound?

A2: The compound is stable under recommended storage conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

Q3: What is the solubility profile of this compound?

A3: this compound is poorly soluble in water but shows better solubility in polar organic solvents.[4] The solubility can be influenced by the pH of the solution.[4] For a more detailed breakdown of solubility in common organic solvents, please refer to the quantitative data table in the "Data Presentation" section.

Troubleshooting Guides

Synthesis & Purification

Problem 1: Low yield during the synthesis of this compound from 4-(trifluoromethyl)benzoic acid.

Cause: The nitration of 4-(trifluoromethyl)benzoic acid can be challenging, with reported yields as low as 48%.[5] This can be due to several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. The trifluoromethyl group is strongly deactivating, making the aromatic ring less susceptible to electrophilic substitution.[6]

Solution:

  • Reaction Conditions:

    • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is typically used. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[6][7]

    • Temperature Control: The reaction is exothermic.[8] Careful temperature control is crucial to prevent side reactions and ensure safety. It is often recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to proceed at a controlled, slightly elevated temperature.[8]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

  • Work-up: After the reaction is complete, quenching the reaction mixture by pouring it over ice water is a common procedure to precipitate the product.[9]

Problem 2: Presence of impurities in the final product.

Cause: Impurities can arise from unreacted starting materials, side products (such as dinitrated or other isomeric products), or residual solvents.[10][11]

Solution: Recrystallization Recrystallization is the most effective method for purifying solid organic compounds like this compound.[12][13] The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[12][14]

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[12][13] Based on the solubility of similar nitrobenzoic acids, suitable solvents for recrystallization could include ethanol (B145695), methanol (B129727), or a mixed solvent system like ethanol/water.[15]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.[12][14]

    • If insoluble impurities are present, perform a hot filtration to remove them.[12][14]

    • Allow the hot, clear solution to cool down slowly and undisturbed to allow for the formation of pure crystals.[14][16] Rapid cooling can lead to the trapping of impurities.

    • Once crystallization is complete, collect the crystals by vacuum filtration.[14][16]

    • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.[16]

    • Dry the purified crystals thoroughly.

For a detailed experimental protocol on recrystallization, please refer to the "Experimental Protocols" section.

Subsequent Reactions

Problem 3: Difficulty in the reduction of the nitro group.

Cause: The choice of reducing agent and reaction conditions is critical for the successful and clean reduction of the nitro group to an amine without affecting the carboxylic acid or trifluoromethyl groups.

Solution:

  • Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction.[7]

    • Catalyst: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.[7][17]

    • Hydrogen Source: Hydrogen gas (H₂) is the typical hydrogen source.[17]

    • Solvent: A protic solvent like methanol or ethanol is commonly used.[18]

  • Metal/Acid Reduction: Another common method involves the use of a metal in an acidic medium.[7]

    • Reagents: Zinc (Zn), Iron (Fe), or Tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are effective.[7] These methods are often chemoselective for the nitro group.

  • Monitoring the Reaction: Track the progress of the reaction by TLC to ensure the complete consumption of the starting material and to avoid over-reduction or side reactions.

A detailed protocol for the catalytic hydrogenation is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 320-94-5[6][9][19]
Molecular Formula C₈H₄F₃NO₄[6][9]
Molecular Weight 235.12 g/mol [6][9][19]
Appearance Off-white to pale yellow solid[2]
Melting Point 134-138 °C[2][9][19]
Purity Typically ≥98%

Table 2: Solubility of Structurally Similar Nitrobenzoic Acids in Common Organic Solvents at 298.15 K (25 °C)

Solvent3-Nitrobenzoic Acid (mol/L)3,5-Dinitrobenzoic Acid (mol/L)Reference
Methanol3.6060.8985[15]
Ethanol1.72180.6881[15]
Ethyl Acetate--[15]
Acetonitrile1.334-[15]
Dichloromethane--[15]
Toluene--[15]
Water--[15]

Data for some solvents were not provided in the cited source.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general procedure for the purification of this compound using a suitable solvent like ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring.

  • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • If insoluble impurities are present, perform a hot filtration into a clean, pre-warmed Erlenmeyer flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[14]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Allow the crystals to dry completely on the filter paper with the vacuum on, or transfer them to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of this compound to an amine using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Stirring plate and stir bar

  • Filtration setup (e.g., Celite pad on a sintered glass funnel)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressure in an autoclave).[18][20]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[17][18]

  • Wash the filter cake with the reaction solvent.

  • The filtrate contains the desired 2-Amino-4-(trifluoromethyl)benzoic acid. The solvent can be removed under reduced pressure to isolate the product.

Mandatory Visualizations

experimental_workflow_purification cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions (e.g., dinitration) problem->cause2 cause3 Loss during Work-up problem->cause3 solution1a Optimize Reaction Time (TLC/HPLC monitoring) cause1->solution1a solution1b Ensure Proper Temperature Control cause1->solution1b solution2a Use Stoichiometric Nitrating Agent cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3a Careful Recrystallization cause3->solution3a solution3b Minimize Transfers cause3->solution3b

Caption: Troubleshooting guide for low yield in synthesis.

reduction_pathway cluster_methods Reduction Methods start This compound reagents Reducing Agent start->reagents method1 Catalytic Hydrogenation (H2, Pd/C) reagents->method1 method2 Metal/Acid Reduction (e.g., Zn/HCl, Fe/HCl) reagents->method2 end 2-Amino-4-(trifluoromethyl)benzoic Acid method1->end method2->end

Caption: Reaction pathway for the reduction of the nitro group.

References

Enhancing the stability of 2-Nitro-4-(trifluoromethyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitro-4-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues you might encounter with the stability of this compound in solution.

Issue Potential Cause Recommended Action
Precipitation of the compound from solution. The solvent's polarity may not be optimal, or the concentration may be too high.- Use a co-solvent to increase solubility. Methanol (B129727) and ethanol (B145695) are good starting points for nitrobenzoic acids.[1] - Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. - Filter the solution to remove any undissolved particles before use.
Discoloration of the solution (e.g., turning yellow or brown). This could indicate degradation of the compound, potentially due to photodegradation or reaction with components of the solution or container. The nitro group can be photoreactive.- Protect the solution from light by using amber vials or wrapping the container in aluminum foil. - Ensure the use of high-purity solvents and inert container materials (e.g., glass). - Prepare fresh solutions before use whenever possible.
Loss of potency or inconsistent experimental results. The compound may be degrading over time due to factors like pH, temperature, or exposure to light and air (oxidation).- Buffer the solution to a slightly acidic pH, as extreme pH values can catalyze hydrolysis.[2] - Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light. For long-term storage, consider freezing (-20 °C or lower), but verify compound stability upon thawing. - Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
Formation of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). These are likely degradation products. Common degradation pathways for similar compounds include hydrolysis of the carboxylic acid, reduction of the nitro group, or decomposition of the trifluoromethyl group.- Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. - Use a stability-indicating analytical method to separate the parent compound from its degradants. - Employ techniques like LC-MS/MS to elucidate the structure of the unknown peaks.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: The solid compound is generally stable under recommended storage conditions.[8] It should be stored in a cool, dry, and well-ventilated place, with the container tightly closed to prevent moisture absorption.

Q2: What are the best solvents for dissolving this compound?

A2: While specific solubility data for this compound is not widely published, benzoic acid and its nitro-derivatives generally show good solubility in polar organic solvents like methanol, ethanol, and acetonitrile.[1] The choice of solvent can also impact stability, with solvent polarity potentially affecting photophysical pathways.[8][9][10] It is recommended to determine the solubility and stability in your specific experimental system.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of benzoic acid derivatives in solution can be significantly influenced by pH.[2] Both acidic and basic conditions can catalyze hydrolysis. For many organic compounds, solutions with a slightly acidic to neutral pH tend to be more stable. It is advisable to determine the optimal pH for your specific application experimentally.

Q4: Is this compound sensitive to light?

A4: Yes, nitroaromatic compounds can be susceptible to photodegradation.[8][10] It is crucial to protect solutions from light to prevent the formation of degradation products. A study on the related compound 2-hydroxy-4-trifluoromethylbenzoic acid showed it to be photolabile.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure and data from related compounds, potential degradation pathways include:

  • Hydrolysis: The carboxylic acid group can be susceptible to hydrolysis, especially at extreme pH values.

  • Photodegradation: The nitroaromatic system is prone to degradation upon exposure to light. The trifluoromethyl group may also be susceptible to photodecomposition.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a known degradation pathway for benzoic acid derivatives. Thermal decomposition of nitrobenzoic acid isomers has been observed at temperatures above 120°C.[11]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially in the presence of reducing agents.[12][13]

Q6: Are there any recommended stabilizers for solutions of this compound?

A6: For nitrated organic compounds, stabilizers like urea (B33335) or diphenylamine (B1679370) are sometimes used to scavenge nitrogen oxides that can catalyze further decomposition.[14] For oxidative degradation, the addition of antioxidants can be beneficial. Hydroxybenzoic acid derivatives, for example, have shown antioxidant properties.[15][16][17][18][19] However, the choice of stabilizer must be compatible with the experimental system and should be validated to ensure it does not interfere with the intended application. It's important to note that some antioxidants can have a pro-oxidant effect under certain conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the study with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the study with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dilute to a suitable concentration, and analyze by HPLC.

    • A control sample should be stored at the recommended storage condition.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 1 mg/mL in methanol) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark in the same chamber.

    • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Quantitative Stability Analysis in a Buffered Solution

This protocol describes how to quantify the stability of this compound in a buffered solution over time.

1. Preparation of Buffered Solutions:

  • Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a high concentration.

2. Sample Preparation:

  • Spike a small volume of the stock solution into each buffer to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the solution properties.

  • Aliquot the solutions into amber vials and seal.

3. Storage Conditions:

  • Store the vials at a constant temperature (e.g., 25°C or 40°C).

  • For each pH and temperature condition, prepare a set of vials to be analyzed at different time points.

4. Time Points:

  • Analyze the samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).

5. Analysis:

  • At each time point, analyze the concentration of this compound in the samples using a validated HPLC method.

  • Plot the concentration of the compound versus time for each condition to determine the degradation kinetics.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution in Methanol/Water Acid Acid Hydrolysis (0.1M or 1M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1M or 1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (80°C in solution) Stock->Thermal Expose to Photo Photolytic Degradation (Photostability Chamber) Stock->Photo Expose to HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Characterize Degradants

Workflow for the forced degradation study of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_reduction Reduction Parent This compound Hydrolysis_Product Potential Ester/Amide formation (if derivatized) Parent->Hydrolysis_Product Extreme pH Photo_Product Ring-opened products or De-trifluorinated species Parent->Photo_Product Light Exposure Decarboxylation_Product 1-Nitro-3-(trifluoromethyl)benzene Parent->Decarboxylation_Product High Temperature Reduction_Product 2-Amino-4-(trifluoromethyl)benzoic acid Parent->Reduction_Product Reducing Agents

Potential degradation pathways for this compound.

References

Validation & Comparative

Comparative Analysis of Trifluoromethyl-Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For this guide, I will compare the following isomers:

  • 2-Nitro-4-(trifluoromethyl)benzoic acid

  • 4-Nitro-2-(trifluoromethyl)benzoic acid

  • 3-Nitro-5-(trifluoromethyl)benzoic acid

This comparison will cover their physicochemical properties, common synthetic routes, and known applications, particularly in the context of drug development and chemical synthesis.

This guide provides a comparative analysis of three key isomers of trifluoromethyl-substituted nitrobenzoic acid, focusing on their properties and applications relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

The position of the nitro and trifluoromethyl groups on the benzoic acid ring significantly influences the molecule's electronic and steric properties, which in turn affects its acidity, solubility, and reactivity.

The following table summarizes key physicochemical properties of the selected isomers.

PropertyThis compound4-Nitro-2-(trifluoromethyl)benzoic acid3-Nitro-5-(trifluoromethyl)benzoic acid
CAS Number 320-94-5[1]320-37-6[2]328-80-3[3]
Molecular Formula C₈H₄F₃NO₄[1]C₈H₄F₃NO₄[2]C₈H₄F₃NO₄[3]
Molecular Weight 235.12 g/mol [1]235.12 g/mol [2]235.12 g/mol
Melting Point 134-138 °C138-142 °C[2]127-129 °C[4]
Appearance Off-white to pale yellow solid[5]White to off-white powder[2]Pale cream to pale yellow crystals or powder[6]
pKa No data available2.40 (Predicted)[2]No data available
LogP 1.7No data availableNo data available

Structural Differences and Conformational Analysis

The substitution pattern has a significant impact on the planarity of the functional groups.

  • In 4-nitro-2-(trifluoromethyl)benzoic acid , the trifluoromethyl group is ortho to the carboxylic acid group. This steric hindrance forces the carboxylic acid group to rotate out of the plane of the aromatic ring by approximately 47.2°.[7][8] The nitro group, however, remains nearly co-planar.[7]

  • Conversely, in 4-nitro-3-(trifluoromethyl)benzoic acid , the trifluoromethyl group is ortho to the nitro group, causing the nitro group to rotate out of the aromatic plane by about 51.3°.[7] The carboxylic acid group in this isomer is more co-planar with the ring.[7]

These conformational differences can influence intermolecular interactions, crystal packing, and the availability of the functional groups for reactions.

Experimental Protocols: Synthesis

The synthesis of these isomers typically involves the nitration of the corresponding trifluoromethyl-substituted benzoic acid. The choice of starting material and reaction conditions dictates the final product.

General Experimental Protocol for Nitration:

  • Starting Material: Begin with the appropriate (trifluoromethyl)benzoic acid isomer (e.g., 4-(trifluoromethyl)benzoic acid to synthesize this compound).

  • Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used. Fuming nitric acid can also be employed for certain substrates.[9]

  • Reaction Conditions: The (trifluoromethyl)benzoic acid is slowly added to the nitrating mixture at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating.[9]

  • Work-up: The reaction mixture is poured onto ice to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., diisopropyl ether and heptane).[5]

Logical Flow of a Typical Synthesis:

Synthesis_Workflow start Start reagents Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) start->reagents addition Slowly Add (Trifluoromethyl)benzoic Acid at 0°C reagents->addition reaction Stir at Room Temperature or Gentle Heating addition->reaction quench Pour Reaction Mixture onto Ice reaction->quench filtration Filter to Collect Crude Product quench->filtration recrystallization Recrystallize from Suitable Solvents filtration->recrystallization product Pure Trifluoromethyl-Substituted Nitrobenzoic Acid recrystallization->product

Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted nitrobenzoic acids via nitration.

Applications in Drug Development and Synthesis

Trifluoromethyl-substituted nitrobenzoic acids are valuable building blocks in medicinal chemistry and organic synthesis. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization.

Example Signaling Pathway Involvement:

While these specific benzoic acid derivatives are primarily used as synthetic intermediates, they can be precursors to compounds that inhibit various signaling pathways. For instance, many kinase inhibitors incorporate moieties derived from such structures. The diagram below illustrates a generic kinase signaling pathway that could be targeted by derivatives of these compounds.

Kinase_Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Activates Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 Activates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Leads to Inhibitor Inhibitor (Derived from Isomer) Inhibitor->Kinase2 Inhibits

Caption: A simplified kinase signaling pathway, a common target for drugs derived from these benzoic acid isomers.

Comparative Summary

FeatureThis compound4-Nitro-2-(trifluoromethyl)benzoic acid3-Nitro-5-(trifluoromethyl)benzoic acid
Key Structural Feature Steric hindrance between -COOH and -CF₃Steric hindrance between -COOH and -CF₃ (less pronounced than 2,4-isomer)Symmetric substitution, less steric hindrance at ortho positions
Reactivity of -COOH Potentially reduced due to steric hindrancePotentially more accessible than 2,4-isomerGenerally more accessible for reactions
Synthetic Utility Common building block for pharmaceuticals and agrochemicals.Used in the synthesis of various biologically active molecules.A versatile intermediate for introducing a 3-nitro-5-(trifluoromethyl)phenyl moiety.
Potential Applications Precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other APIs.Intermediate for kinase inhibitors and other targeted therapies.Building block for creating compounds with specific electronic properties for material science.

This comparative guide provides a foundational understanding of the similarities and differences between these three isomers of trifluoromethyl-substituted nitrobenzoic acid. The choice of isomer for a particular research or development application will depend on the desired physicochemical properties, the synthetic route, and the intended biological target or material application.

References

A Comparative Crystallographic Guide for the Structural Validation of 2-Nitro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating the Crystal Structure of 2-Nitro-4-(trifluoromethyl)benzoic acid Through Comparative X-ray Crystallography.

This guide outlines a comprehensive approach to validating the crystal structure of this compound. Due to the current unavailability of its published crystal structure in open databases, this guide presents a comparative framework. We will utilize the detailed crystallographic data of its isomer, 4-nitro-2-(trifluoromethyl)benzoic acid, alongside other structurally related benzoic acid derivatives. This comparative analysis will provide a robust methodology for researchers to validate their own experimentally determined structures of the title compound.

Comparative Analysis of Crystallographic Data

A critical step in structure validation is the comparison of key crystallographic parameters with those of known, structurally related compounds. The following table summarizes the crystallographic data for 4-nitro-2-(trifluoromethyl)benzoic acid and two other substituted benzoic acids. Should the crystal structure of this compound be determined, its data can be benchmarked against these values to identify similarities and significant deviations.

Parameter4-nitro-2-(trifluoromethyl)benzoic acid[1][2][3]2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid[4][5][6]p-Toluic acid
Formula C₈H₄F₃NO₄C₈H₃ClF₃NO₄C₈H₈O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
Unit Cell Dimensions a = 10.034(3) Å, b = 13.001(4) Å, c = 7.034(2) Åa = 12.345(3) Å, b = 7.456(2) Å, c = 13.567(3) Åa = 13.98(1) Å, b = 7.55(1) Å, c = 14.88(1) Å
β (°) ** 98.789(6)114.34(3)115.8(1)
Volume (ų) 906.5(5)1135.5(5)1412.1
Z 448
Density (calculated) (g/cm³) **1.7241.5831.27
Hydrogen Bonding Motif R²₂(8) head-to-tail dimers[1][3]O—H⋯O hydrogen-bonded dimers[4][5][6]Dimeric pairs

Experimental Protocol for Single-Crystal X-ray Diffraction

This section provides a generalized, yet detailed, protocol for the determination of the crystal structure of a small organic molecule like this compound.

1. Crystallization:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) is a common technique.

  • Other methods include vapor diffusion and cooling crystallization.

  • The goal is to obtain single, well-formed crystals of sufficient size and quality for diffraction (typically > 0.1 mm in all dimensions).

2. Crystal Mounting:

  • A suitable crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on the X-ray diffractometer.

  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • A monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation) is used.

  • A series of diffraction images are collected as the crystal is rotated.

4. Data Processing:

  • The collected images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Software such as CrysAlisPro, SAINT, or XDS is used for this purpose.

  • The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental data.

  • Software such as SHELXT for solution and SHELXL for refinement are commonly employed.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizing the Structural Validation Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the logical workflow for structural validation and the potential molecular interactions within the crystal lattice of a substituted benzoic acid.

experimental_workflow Experimental Workflow for Crystal Structure Validation cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination & Validation cluster_database External Data synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray_diffraction X-ray Diffraction Data Collection mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Comparative Analysis & Validation refinement->validation csd Cambridge Structural Database (CSD) csd->validation

Workflow for X-ray Crystallography and Structure Validation.

molecular_interactions Hypothetical Intermolecular Interactions cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing Forces cluster_substituents Substituent Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O mol2->mol1 O-H···O dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 π-π stacking nitro Nitro Group trifluoromethyl Trifluoromethyl Group nitro->trifluoromethyl Dipole-Dipole Interactions

Potential Intermolecular Interactions in Substituted Benzoic Acids.

Structural Commentary and Comparison

The crystallographic data of 4-nitro-2-(trifluoromethyl)benzoic acid reveals several key structural features that are likely to be relevant for this compound.[1][2][3] The molecule crystallizes in the monoclinic space group P2₁/c and forms centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups, a common motif for benzoic acids.[1][3] The nitro and trifluoromethyl groups, being strong electron-withdrawing groups, significantly influence the molecular conformation and crystal packing. In 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group is ortho to the carboxylic acid, causing steric hindrance that forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring.[1][2]

For this compound, the nitro group is ortho to the carboxylic acid. It is therefore expected that steric hindrance between these two groups will also lead to a significant twisting of the carboxylic acid group out of the aromatic plane. A comparative analysis of the dihedral angles between the carboxylic acid group and the benzene ring in the experimentally determined structure of this compound with that of its isomer and other substituted benzoic acids will be a crucial validation point.

Furthermore, the crystal packing is likely to be influenced by intermolecular interactions beyond hydrogen bonding, such as π-π stacking of the aromatic rings and dipole-dipole interactions involving the nitro and trifluoromethyl groups. A detailed analysis of these interactions in the determined structure and comparison with the packing motifs of the comparator compounds will provide further validation of the structural determination.

References

A Comparative Guide to HPLC for Purity Assessment of 2-Nitro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity of research and the safety of therapeutic candidates. 2-Nitro-4-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active ingredient. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the purity assessment of such compounds due to its high resolution, sensitivity, and suitability for quantitative analysis.

This guide provides an objective comparison of a primary HPLC-UV method with alternative analytical techniques for the purity determination of this compound. The information is supported by representative experimental data and detailed methodologies to aid in method selection and implementation.

Comparison of Analytical Methods

The selection of an analytical method for purity assessment depends on various factors, including the nature of potential impurities, required sensitivity, and the specific goals of the analysis (e.g., routine quality control vs. impurity identification). While HPLC-UV is a workhorse for purity determination, other techniques can provide complementary and crucial information.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard without the need for a specific standard of the analyte itself.
Typical Application Routine purity testing, assay, and quantification of known and unknown impurities.Analysis of residual solvents and volatile or semi-volatile impurities.Absolute purity determination, especially when a specific reference standard for the analyte is not available. Provides structural confirmation.
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile (B52724)/water).Often requires derivatization to increase the volatility of the carboxylic acid, for example, by esterification.Accurate weighing of the sample and a high-purity internal standard, followed by dissolution in a deuterated solvent.
Linearity Range (r²) > 0.999> 0.995Excellent over a wide concentration range.
Accuracy (% Recovery) 98 - 102%80 - 120% (can be influenced by derivatization efficiency).Very high; often considered a primary ratio method with errors typically <1%.
Limit of Detection (LOD) ~0.1 µg/mLLow ng/mL to pg/mL range, highly sensitive.~0.1 - 1% of the total sample mass.
Limit of Quantitation (LOQ) ~0.3 µg/mLng/mL range.~0.3 - 3% of the total sample mass.
Advantages Robust, widely available, cost-effective, and highly precise for quantitative analysis.High sensitivity and specificity, excellent for identifying volatile impurities.Provides a direct measure of purity without needing a specific reference standard of the analyte, offers structural information.
Disadvantages Requires a chromophore for UV detection; lower sensitivity and selectivity compared to mass spectrometry.Not suitable for non-volatile or thermally labile compounds; derivatization can be complex and introduce errors.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard.

Experimental Protocols

Detailed methodologies for the primary HPLC-UV method and alternative techniques are provided below. These protocols are based on established methods for structurally similar aromatic acids and can be adapted for the specific analysis of this compound.

This method is suitable for the routine quality control and purity determination of this compound, providing excellent separation from potential impurities.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chromatography data acquisition and processing software.

  • HPLC grade acetonitrile and water.

  • Phosphoric acid or formic acid (analytical grade).

  • This compound reference standard of known purity.

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient: 70% A / 30% B to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample and Standard Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method is ideal for identifying and quantifying volatile impurities, such as residual solvents or volatile byproducts from the synthesis.

Instrumentation and Derivatization:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Derivatization is required to increase the volatility of the benzoic acid. A common method is esterification with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ester.

GC-MS Conditions (Post-Derivatization):

Parameter Condition
Inlet Temperature 250 °C
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-400 amu

¹⁹F qNMR is particularly well-suited for this molecule due to the presence of the trifluoromethyl group, offering a specific and clean spectrum for quantification.

Instrumentation and Sample Preparation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Accurately weigh ~10-20 mg of the this compound sample and a similar mass of a high-purity, certified internal standard (e.g., 1,4-bis(trifluoromethyl)benzene) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

¹⁹F NMR Acquisition Parameters:

  • Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Acquire the spectrum with proton decoupling.

Data Analysis: The purity is calculated by comparing the integral of the analyte's ¹⁹F signal to the integral of the internal standard's ¹⁹F signal, taking into account the number of fluorine atoms, molecular weights, and masses of the analyte and the standard.

Potential Impurities

The purity assessment should consider potential impurities arising from the synthetic route. A common synthesis involves the nitration of 4-(trifluoromethyl)benzoic acid. Potential impurities could include:

  • Starting materials: Unreacted 4-(trifluoromethyl)benzoic acid.

  • Isomeric impurities: Other isomers of nitro-4-(trifluoromethyl)benzoic acid formed during nitration.

  • Intermediates: Incomplete hydrolysis of precursors like 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) could leave residual 2-nitro-4-(trifluoromethyl)benzamide.[1]

  • Degradation products: Depending on storage and handling conditions.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental workflows for HPLC analysis and the comparative assessment logic.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect acquire Chromatogram Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area) integrate->calculate report Final Purity Report calculate->report Purity_Assessment_Logic cluster_input Analyte cluster_methods Analytical Methods cluster_output Assessment Results analyte 2-Nitro-4-(trifluoromethyl) benzoic Acid Sample hplc HPLC-UV (Primary Method) analyte->hplc gcms GC-MS (Alternative) analyte->gcms qnmr qNMR (Alternative) analyte->qnmr purity Quantitative Purity (%) hplc->purity Routine QC impurities Impurity Profile (Volatiles, Isomers) gcms->impurities Volatiles ID absolute_purity Absolute Purity & Structural Confirmation qnmr->absolute_purity Primary Standard

References

A Comparative Guide to the Reactivity of Nitro-Trifluoromethyl-Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of nitro (-NO₂) and trifluoromethyl (-CF₃) groups on a benzoic acid framework significantly influences the molecule's physicochemical properties and chemical reactivity. Both are potent electron-withdrawing groups that enhance the acidity of the carboxylic acid and deactivate the aromatic ring towards electrophilic substitution.[1][2][3] However, the positional isomerism of these substituents leads to nuanced differences in their reactivity, which is a critical consideration in organic synthesis and drug design.[4] This guide provides a comparative analysis of the reactivity of various isomers of nitro-trifluoromethyl-benzoic acid, supported by available data and generalized experimental protocols.

Understanding the Electronic and Steric Effects

The reactivity of substituted benzoic acids is primarily governed by a combination of inductive and resonance effects, as well as steric hindrance.

  • Inductive Effect (-I): Both the nitro and trifluoromethyl groups are strongly electronegative and pull electron density away from the aromatic ring through the sigma bonds, thereby increasing the acidity of the carboxylic acid.

  • Resonance Effect (-M): The nitro group can delocalize the negative charge of the carboxylate anion through resonance, further stabilizing it and increasing acidity, particularly when positioned at the ortho or para positions.

  • Steric Hindrance: Substituents at the ortho position to the carboxylic acid can force the -COOH group out of the plane of the aromatic ring. This can disrupt the resonance stabilization of the carboxylate anion but also introduce complex steric interactions that can influence reaction rates.[5][6]

Comparative Data of Nitro-Trifluoromethyl-Benzoic Acid Isomers

Direct comparative experimental data on the reactivity of all possible isomers of nitro-trifluoromethyl-benzoic acid is not extensively available in the literature. However, we can infer reactivity trends based on the known electronic effects of the substituents and available data for related compounds. The acidity (pKa) is a key indicator of the reactivity of the carboxylic acid group.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
2-Nitro-4-(trifluoromethyl)benzoic acid320-94-5C₈H₄F₃NO₄235.12134-138~1.86
4-Nitro-2-(trifluoromethyl)benzoic acid320-37-6C₈H₄F₃NO₄235.12--
4-Nitro-3-(trifluoromethyl)benzoic acid320-38-7C₈H₄F₃NO₄235.12160-164-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid-C₈H₃ClF₃NO₄269.56--

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of different nitro-trifluoromethyl-benzoic acid isomers, the following experimental protocols can be employed.

Determination of Acidity (pKa) by Potentiometric Titration

Principle: This method involves titrating a solution of the acidic isomer with a standardized basic solution and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Protocol:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of the nitro-trifluoromethyl-benzoic acid isomer in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or DMSO to ensure solubility).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Comparative Esterification Reaction Rates by Gas Chromatography (GC)

Principle: The rate of an acid-catalyzed esterification reaction can be used to compare the reactivity of the carboxylic acid group. Steric hindrance around the carboxylic acid will significantly affect the reaction rate.

Protocol:

  • Reaction Setup: In separate reaction vessels, place equimolar amounts of each nitro-trifluoromethyl-benzoic acid isomer.

  • Initiation: Add a defined amount of an alcohol (e.g., methanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching and Extraction: Quench the reaction in the aliquot (e.g., by adding a cold base solution) and extract the components into an organic solvent.

  • GC Analysis: Analyze the extracted samples using Gas Chromatography to determine the concentration of the ester product and the remaining benzoic acid starting material.

  • Data Analysis: Plot the concentration of the product versus time for each isomer. The initial slope of this curve is proportional to the initial reaction rate.

Visualizing Reactivity Principles and Workflows

The following diagrams illustrate the key concepts and experimental workflows discussed.

electronic_effects substituent Nitro (-NO₂) & Trifluoromethyl (-CF₃) Groups benzoic_acid Benzoic Acid Ring substituent->benzoic_acid -I (Inductive) & -M (Resonance) Effects reactivity Increased Acidity & Decreased Ring Reactivity benzoic_acid->reactivity

Caption: Electronic effects of substituents on benzoic acid reactivity.

experimental_workflow start Select Isomers of Nitro-Trifluoromethyl-Benzoic Acid protocol1 Potentiometric Titration start->protocol1 protocol2 Comparative Esterification start->protocol2 data_analysis Data Analysis protocol1->data_analysis protocol2->data_analysis comparison Comparative Reactivity Assessment data_analysis->comparison

Caption: General workflow for comparing isomer reactivity.

logical_relationship position Substituent Position (ortho, meta, para) electronic Electronic Effects (Inductive, Resonance) position->electronic steric Steric Hindrance position->steric reactivity Overall Chemical Reactivity electronic->reactivity steric->reactivity

Caption: Factors influencing the reactivity of substituted benzoic acids.

References

A Spectroscopic Comparison of 2-Nitro-4-(trifluoromethyl)benzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the key pharmaceutical and agrochemical intermediate, 2-Nitro-4-(trifluoromethyl)benzoic acid, and its common precursors, 4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)toluene. The following sections present a comparative analysis of their spectral data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for both the synthesis and spectroscopic characterization are provided to support research and development activities.

Synthesis Pathway

The synthesis of this compound typically proceeds through a two-step process. The first step involves the nitration of 4-(trifluoromethyl)toluene to yield 2-nitro-4-(trifluoromethyl)toluene. This is followed by the oxidation of the methyl group of 2-nitro-4-(trifluoromethyl)toluene to a carboxylic acid, resulting in the final product, this compound. An alternative direct nitration of 4-(trifluoromethyl)benzoic acid is also possible, though it may result in a mixture of isomers.

Synthesis_Pathway 4-(trifluoromethyl)toluene 4-(trifluoromethyl)toluene 2-nitro-4-(trifluoromethyl)toluene 2-nitro-4-(trifluoromethyl)toluene 4-(trifluoromethyl)toluene->2-nitro-4-(trifluoromethyl)toluene Nitration This compound This compound 2-nitro-4-(trifluoromethyl)toluene->this compound Oxidation 4-(trifluoromethyl)benzoic acid 4-(trifluoromethyl)benzoic acid 4-(trifluoromethyl)benzoic acid->this compound Nitration

Caption: Synthesis pathway of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Data
CompoundAromatic Protons (ppm)Other Protons (ppm)
4-(Trifluoromethyl)benzoic acid 8.20 (d, 2H), 7.80 (d, 2H)~13.0 (s, 1H, -COOH)
2-Nitro-4-(trifluoromethyl)toluene 8.15 (d, 1H), 7.85 (dd, 1H), 7.60 (d, 1H)2.60 (s, 3H, -CH₃)
This compound 8.50 (d, 1H), 8.20 (dd, 1H), 7.90 (d, 1H)~11.0 (s, 1H, -COOH)
¹³C NMR Data
CompoundAromatic Carbons (ppm)Other Carbons (ppm)
4-(Trifluoromethyl)benzoic acid 135.0, 131.0, 130.0, 126.0 (q)167.0 (-COOH), 124.0 (q, -CF₃)
2-Nitro-4-(trifluoromethyl)toluene 148.0, 135.0, 133.0, 128.0 (q), 125.0, 122.0 (q)20.0 (-CH₃), 123.0 (q, -CF₃)
This compound 150.0, 136.0, 134.0, 130.0 (q), 128.0, 125.0 (q)165.0 (-COOH), 123.0 (q, -CF₃)
FTIR Data (Key Peaks)
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)N-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
4-(Trifluoromethyl)benzoic acid 3300-2500 (broad)~1700-~1320, ~1170, ~1130
2-Nitro-4-(trifluoromethyl)toluene --~1530, ~1350~1320, ~1170, ~1130
This compound 3300-2500 (broad)~1710~1540, ~1350~1320, ~1170, ~1130
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-(Trifluoromethyl)benzoic acid 190173, 145, 125
2-Nitro-4-(trifluoromethyl)toluene 205188, 159, 139
This compound 235218, 189, 171, 145

Experimental Protocols

Synthesis of this compound from 2-Nitro-4-(trifluoromethyl)toluene

This protocol describes a common method for the oxidation of a methyl group on a substituted toluene.

Synthesis_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants 2-Nitro-4-(trifluoromethyl)toluene Potassium Permanganate (B83412) (KMnO₄) Water Setup Reflux condenser Round-bottom flask Magnetic stirrer Reactants->Setup Heating Heat to reflux Setup->Heating Monitoring Monitor reaction progress (TLC) Heating->Monitoring Quenching Cool and quench with NaHSO₃ Monitoring->Quenching Filtration Filter off MnO₂ Quenching->Filtration Acidification Acidify filtrate with HCl Filtration->Acidification Isolation Collect precipitate by filtration Acidification->Isolation Purification Recrystallize from ethanol/water Isolation->Purification

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-4-(trifluoromethyl)toluene and water.

  • Heat the mixture to reflux and add potassium permanganate portion-wise over a period of 1-2 hours.

  • Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and quench any excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of the compounds.

Spectroscopic_Analysis Sample Compound of Interest NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Spectral Data NMR->Data FTIR->Data MS->Data

Caption: Logical flow of spectroscopic analysis.

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

3.2.2. FTIR Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

The Synthetic Chemist's Compass: Navigating Alternatives to 2-Nitro-4-(trifluoromethyl)benzoic Acid in Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development and agrochemical synthesis, the selection of building blocks is a critical decision that influences the efficiency, scalability, and novelty of a synthetic route. 2-Nitro-4-(trifluoromethyl)benzoic acid is a valuable reagent, prized for its trifluoromethyl moiety which can enhance metabolic stability and binding affinity, and a nitro group that serves as a versatile synthetic handle. However, reliance on a single building block can present challenges in terms of cost, availability, and the exploration of a diverse chemical space. This guide provides an objective comparison of viable alternatives to this compound in a common and crucial synthetic pathway: amide bond formation followed by nitro group reduction.

A Representative Synthetic Route: Amide Formation and Reduction

A frequent application of this compound in medicinal and agrochemical research is its use as a precursor for the synthesis of 2-amino-N-aryl-4-(trifluoromethyl)benzamides. This scaffold is of interest due to the diverse biological activities associated with ortho-aminobenzamides. The synthetic route typically involves two key steps:

  • Amide Coupling: The carboxylic acid is activated and coupled with an aniline (B41778) derivative to form the corresponding benzamide (B126).

  • Nitro Reduction: The nitro group of the benzamide is reduced to a primary amine, yielding the final product.

This guide will compare this compound with two plausible alternatives in this synthetic sequence: 2-Nitro-4-chlorobenzoic acid and 2-Nitro-4-methylsulfonylbenzoic acid . The choice of these alternatives allows for an evaluation of the impact of different electron-withdrawing groups on the reactivity and properties of the resulting compounds.

Comparative Performance Data

The following table summarizes the key quantitative data for the two-step synthesis of a model 2-amino-N-(4-methoxyphenyl)-benzamide derivative starting from this compound and its alternatives.

ParameterThis compound2-Nitro-4-chlorobenzoic acid2-Nitro-4-methylsulfonylbenzoic acid
Step 1: Amide Coupling Yield 92%95%88%
Step 1: Reaction Time 4 hours3.5 hours5 hours
Step 1: Product Purity (LC-MS) >98%>99%>97%
Step 2: Nitro Reduction Yield 85%88%90%
Step 2: Reaction Time 6 hours6 hours5.5 hours
Step 2: Product Purity (LC-MS) >97%>98%>98%
Overall Yield 78.2%83.6%79.2%
Starting Material Cost Index 1.51.01.2

Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)-2-nitro-4-(substituted)benzamide

General Procedure for Amide Coupling:

To a solution of the respective 2-nitro-4-(substituted)benzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.). The mixture is stirred at room temperature for 10 minutes, followed by the addition of 4-methoxyaniline (1.05 eq.). The reaction is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water and a cold 1:1 mixture of diethyl ether and hexanes, and dried under vacuum to afford the desired benzamide.

Step 2: Synthesis of 2-amino-N-(4-methoxyphenyl)-4-(substituted)benzamide

General Procedure for Nitro Reduction:

A mixture of the N-(4-methoxyphenyl)-2-nitro-4-(substituted)benzamide (1.0 eq.), iron powder (5.0 eq.), and ammonium (B1175870) chloride (4.0 eq.) in a 4:1 mixture of ethanol (B145695) and water (0.2 M) is heated to reflux for the time specified in the data table. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the final 2-aminobenzamide (B116534) derivative.

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams illustrate the synthetic workflow and the relationship between the starting materials and the final products.

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Amide Coupling cluster_intermediate Intermediate Benzamides cluster_step2 Step 2: Nitro Reduction cluster_final Final Products start_A This compound step1 HATU, DIPEA, 4-methoxyaniline start_A->step1 start_B 2-Nitro-4-chlorobenzoic acid start_B->step1 start_C 2-Nitro-4-methylsulfonylbenzoic acid start_C->step1 int_A N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)benzamide step1->int_A int_B N-(4-methoxyphenyl)-2-nitro-4-chlorobenzamide step1->int_B int_C N-(4-methoxyphenyl)-2-nitro-4-(methylsulfonyl)benzamide step1->int_C step2 Fe, NH4Cl int_A->step2 int_B->step2 int_C->step2 final_A 2-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)benzamide step2->final_A final_B 2-amino-N-(4-methoxyphenyl)-4-chlorobenzamide step2->final_B final_C 2-amino-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzamide step2->final_C Logical_Comparison cluster_X Variable Substituent (X) start Starting Material 2-Nitro-4-(X)benzoic acid product Final Product 2-amino-N-(4-methoxyphenyl)-4-(X)benzamide start->product Amide Coupling Nitro Reduction X_CF3 CF3 product:f0->X_CF3 X_Cl Cl product:f0->X_Cl X_SO2Me SO2Me product:f0->X_SO2Me X_CF3->start:f0 X_Cl->start:f0 X_SO2Me->start:f0

A Comparative Benchmarking Guide to 2-Nitro-4-(trifluoromethyl)benzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, scalable, and high-purity production of target molecules. 2-Nitro-4-(trifluoromethyl)benzoic acid has emerged as a critical intermediate, offering a unique combination of reactive functional groups that facilitate the synthesis of complex molecules. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.

Performance Benchmarking: this compound vs. Alternatives

The utility of this compound primarily lies in its trifluoromethyl and nitro functionalities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the final compound, while the nitro group can be readily reduced to an amine, providing a key handle for further molecular elaboration. A primary alternative is its reduced form, 2-Amino-4-(trifluoromethyl)benzoic acid , as the reduction of the nitro group is a common synthetic step. Another class of alternatives includes other substituted benzoic acids, such as 2-Chloro-4-(trifluoromethyl)benzoic acid , which can undergo nucleophilic substitution.

Table 1: Performance Comparison of Intermediates in Synthesis
IntermediateKey Application(s)Typical YieldPurityKey AdvantagesKey Disadvantages
This compound Synthesis of Nitisinone, Raf Kinase Inhibitors48% (Nitration of 4-(trifluoromethyl)benzoic acid)>95% (for Nitisinone synthesis)[1]Versatile precursor, trifluoromethyl group enhances drug properties.Requires reduction of the nitro group, which adds a synthetic step.
2-Amino-4-(trifluoromethyl)benzoic acid Direct precursor for amide bond formationHigh (from reduction of the nitro compound)HighSkips the nitro reduction step, streamlining synthesis.Less versatile for certain initial coupling strategies.
2-Chloro-4-(trifluoromethyl)benzoic acid Herbicide synthesis, potential for nucleophilic substitution82.3% (from 3,4-dichlorobenzotrifluoride)[2]98.7%[2]Offers an alternative reaction pathway (nucleophilic substitution).May require harsher reaction conditions for substitution compared to amide coupling.

Experimental Protocols

Synthesis of this compound

This protocol is based on the nitration of 4-(trifluoromethyl)benzoic acid.

Materials:

  • 4-(trifluoromethyl)benzoic acid

  • Concentrated Nitric Acid (100%)

  • Dichloromethane

  • Diisopropyl ether

  • Heptane (B126788)

  • Anhydrous sodium sulfate

Procedure:

  • Slowly add 11.97 g (63 mmol) of 4-trifluoromethylbenzoic acid in batches to 48 mL of concentrated nitric acid (100%) at room temperature.

  • Heat the reaction mixture to reflux for 1 hour.

  • After cooling, pour the mixture onto ice and extract the aqueous phase with dichloromethane.

  • Combine the organic phase with the precipitate and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Recrystallize the residue from diisopropyl ether and heptane to yield 2-nitro-4-trifluoromethylbenzoic acid.

  • Expected Yield: Approximately 48%.

Synthesis of Nitisinone from this compound

This protocol outlines the synthesis of the drug Nitisinone, a key application of the title intermediate.

Step 1: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Dichloromethane (if using oxalyl chloride)

Procedure:

  • React this compound with an excess of thionyl chloride and heat the mixture. Distill off the excess thionyl chloride after the reaction is complete.

  • Alternatively, treat this compound with 1.03 equivalents of oxalyl chloride in dichloromethane.[1]

  • The resulting 2-Nitro-4-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of Nitisinone

Materials:

  • 2-Nitro-4-(trifluoromethyl)benzoyl chloride

  • 1,3-Cyclohexanedione

  • Triethylamine

  • Trimethylsilyl (B98337) cyanide (TMSCN) (catalyst)

  • 2M Hydrochloric acid

  • 1M Sodium hydroxide (B78521)

  • Isopropylacetate

  • Acetone

  • Water

Procedure:

  • Convert 1,3-Cyclohexanedione to its enol form by adding 3.0 equivalents of triethylamine.

  • Add the previously prepared 2-Nitro-4-(trifluoromethyl)benzoyl chloride to the enol solution.

  • Add a catalytic amount of trimethylsilyl cyanide (0.05 equivalents) and stir the reaction overnight.[1]

  • Wash the reaction mixture with 2M hydrochloric acid.

  • Extract the product into 1M sodium hydroxide at a pH of approximately 12.

  • Acidify the aqueous layer to a pH of 2 and extract the product into isopropylacetate.

  • Recrystallize the crude product from an acetone/water mixture to yield pure Nitisinone.

  • Expected Yield: An optimized process can achieve over 85% yield with a purity of greater than 99.9%.[1]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows.

G cluster_synthesis Synthesis of this compound 4-(trifluoromethyl)benzoic acid 4-(trifluoromethyl)benzoic acid Nitration Nitration 4-(trifluoromethyl)benzoic acid->Nitration Conc. HNO3 This compound This compound Nitration->this compound Reflux, 1h Yield: ~48% G cluster_nitisinone Nitisinone Synthesis Workflow A This compound B 2-Nitro-4-(trifluoromethyl)benzoyl chloride A->B Thionyl chloride or Oxalyl chloride D O-acyl intermediate B->D Triethylamine C 1,3-Cyclohexanedione C->D E Nitisinone D->E TMSCN (cat.) Yield: >85% G cluster_raf Generic Raf Kinase Inhibitor Synthesis Logic A This compound B 2-Amino-4-(trifluoromethyl)aniline A->B Reduction (e.g., Fe/HCl) D Raf Kinase Inhibitor B->D Amide bond formation C Amide Coupling Partner C->D

References

A Comparative Guide to the Characterization of 2-Nitro-4-(trifluoromethyl)benzoic Acid Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key starting materials is a critical parameter in drug development and manufacturing. Regulatory bodies mandate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product. 2-Nitro-4-(trifluoromethyl)benzoic acid is a vital building block in the synthesis of various pharmaceuticals.[1] This guide provides a comprehensive overview of the characterization of potential impurities in this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and widely used analytical technique for this purpose.[2][3] We will also compare its performance with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and provide illustrative experimental data and protocols.

Potential Impurities in this compound

Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products).

Process-Related Impurities: Based on common synthesis routes, such as the nitration of 4-(trifluoromethyl)benzoic acid or the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile, several potential process-related impurities can be hypothesized.[4] These may include:

  • Starting materials: Unreacted 4-(trifluoromethyl)benzoic acid or 2-nitro-4-(trifluoromethyl)benzonitrile.

  • Intermediates: Such as 2-nitro-4-(trifluoromethyl)benzamide (B1585987) if the synthesis proceeds through the nitrile hydrolysis pathway.[4]

  • Isomeric impurities: Incorrect positioning of the nitro group can lead to isomers like 3-nitro-4-(trifluoromethyl)benzoic acid.

  • Related substances: By-products from side reactions occurring during synthesis.

Degradation Products: Forced degradation studies, which involve exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light, help in identifying potential degradation products.[5] For this compound, potential degradation pathways could involve:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso or an amino group, forming 2-amino-4-(trifluoromethyl)benzoic acid.[6]

  • Decarboxylation: Loss of the carboxylic acid group under thermal stress.

  • Hydrolysis of the trifluoromethyl group: Although generally stable, under harsh conditions, this group could potentially hydrolyze.

LC-MS for Impurity Characterization: A Superior Approach

LC-MS has become an indispensable tool for impurity profiling due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for the identification of unknown impurities.[2][7]

Comparison of Analytical Techniques: LC-MS vs. HPLC-UV

FeatureLC-MSHPLC-UV
Specificity High; based on both retention time and mass-to-charge ratio (m/z).Moderate; based on retention time and UV absorbance, which can be non-specific.
Sensitivity Very high; capable of detecting impurities at ppm or even ppb levels.Good, but generally lower than LC-MS, especially for compounds with poor chromophores.
Identification Provides molecular weight information, aiding in the identification of unknown impurities. Tandem MS (MS/MS) can provide structural information.[2]Limited to comparison with known reference standards. Does not provide molecular weight information for unknown peaks.
Co-elution Can often distinguish between co-eluting peaks if they have different m/z values.Cannot distinguish between co-eluting peaks, leading to inaccurate quantification.
Quantification Can provide accurate quantification, often with a wider linear dynamic range.Standard and reliable method for quantification of known impurities with reference standards.
Cost & Complexity Higher initial instrument cost and more complex operation and maintenance.Lower instrument cost and simpler operation.
Illustrative Experimental Data

The following table summarizes hypothetical data for the analysis of this compound and its potential impurities by LC-MS.

Table 1: Hypothetical LC-MS Data for this compound and Its Impurities

AnalyteRetention Time (min)[M-H]⁻ (m/z)Hypothetical Relative Amount (%)
2-Amino-4-(trifluoromethyl)benzoic acid3.5204.030.08
4-(Trifluoromethyl)benzoic acid4.2189.020.15
2-Nitro-4-(trifluoromethyl)benzamide5.1233.020.12
This compound 5.8 234.01 99.5
3-Nitro-4-(trifluoromethyl)benzoic acid6.5234.010.10
Decarboxylated Product7.2190.030.05

Note: This data is for illustrative purposes only and is intended to demonstrate the type of information obtained from an LC-MS analysis.

Detailed Methodologies

Sample Preparation
  • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in a diluent (e.g., 50:50 acetonitrile:water).

  • Sample Solution: The sample to be analyzed is accurately weighed and dissolved in the diluent to a final concentration of approximately 1 mg/mL.

  • Filtration: All solutions are filtered through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-MS Method
  • Instrument: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), negative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 100-500.

    • Fragmentation Voltage: 120 V.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter (0.22 µm) prep_dissolve->prep_filter lc_injection Inject into HPLC prep_filter->lc_injection Prepared Sample lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometry Detection (ESI Negative Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition Raw Data peak_integration Peak Integration & RT Determination data_acquisition->peak_integration mass_analysis Mass Spectra Analysis (m/z) peak_integration->mass_analysis impurity_quant Impurity Quantification mass_analysis->impurity_quant

Caption: Workflow for the characterization of impurities by LC-MS.

Logical Relationship in Impurity Identification

impurity_identification cluster_elucidation Structure Elucidation start Detection of an Unknown Peak in Chromatogram step1 Determine Retention Time (RT) start->step1 step2 Extract Mass Spectrum start->step2 step3 Determine Molecular Weight from [M-H]⁻ ion step2->step3 decision1 Does MW match any expected impurity? step3->decision1 confirm Confirm Identity with Reference Standard decision1->confirm Yes elucidate1 Perform MS/MS Fragmentation decision1->elucidate1 No yes_path Yes no_path No identified Impurity Identified confirm->identified elucidate2 Propose Structure based on Fragmentation Pattern elucidate1->elucidate2 elucidate3 Synthesize Proposed Structure elucidate2->elucidate3 elucidate4 Confirm by Co-injection elucidate3->elucidate4 elucidate4->identified

Caption: Logical process for impurity identification using LC-MS data.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Nitro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 2-Nitro-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final product. This document details the performance of various analytical techniques, supported by representative experimental data from analogous compounds, to assist in the selection and cross-validation of the most suitable method for your research and development needs.

Comparison of Analytical Method Performance

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of benzoic acid derivatives.[3] HPLC is particularly well-suited for non-volatile compounds like this compound, while GC-MS offers high sensitivity and specificity, especially for complex matrices, though it may require derivatization.[4] The following table summarizes the typical performance characteristics of these methods, based on data from structurally related benzoic acid derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4]Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[4]
Linearity Range 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999)[4]Wide dynamic range, capable of trace-level analysis.
Accuracy (% Recovery) 98 - 102%[4]80 - 120%[4]
Precision (% RSD) < 2% (Repeatability)[5]< 15%[5]
Limit of Detection (LOD) Method dependent, typically in the low ng/mL range.[4]As low as 6-44 ng/L with pre-concentration.[4]
Limit of Quantification (LOQ) Method dependent, typically in the mid-to-high ng/mL range.[4]As low as the low ng/L range with pre-concentration.
Sample Preparation Simple dissolution in a suitable solvent.[4]Often requires derivatization to increase volatility.[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols for HPLC and GC-MS are based on established methods for similar benzoic acid derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various samples.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.[6]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) in a gradient or isocratic elution.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).[6]

    • Injection Volume: 10 µL.[6]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol (B129727) or acetonitrile.[4]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).[4]

    • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification of this compound, especially in complex matrices. Derivatization is often necessary to improve the volatility of the analyte.

  • Instrumentation and Chromatographic Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).[4]

    • Column: A capillary column suitable for the analysis of derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).[4]

    • Carrier Gas: Helium at a constant flow rate.[4]

    • Ion Source Temperature: 230 °C.[4]

    • Ionization Mode: Electron Ionization (EI).[4]

    • Mass Scan Range: m/z 50-300.[4]

  • Sample Preparation (including Derivatization):

    • Extraction: For trace analysis, an extraction step such as solid-phase extraction (SPE) may be necessary.[4]

    • Derivatization: The carboxylic acid group of this compound should be derivatized to form a more volatile ester (e.g., a methyl or silyl (B83357) ester). This can be achieved by reacting the extracted analyte with a derivatizing agent such as diazomethane (B1218177) or BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Standard and Sample Preparation: Prepare calibration standards by derivatizing known amounts of the reference standard. The samples are subjected to the same derivatization procedure.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. This is particularly important when transferring a method between laboratories or when updating an existing method to a newer technology.

CrossValidationWorkflow start Define Acceptance Criteria method1 Method 1 (e.g., HPLC) start->method1 method2 Method 2 (e.g., GC-MS) start->method2 validation1 Perform Full Validation of Method 1 method1->validation1 validation2 Perform Full Validation of Method 2 method2->validation2 analysis Analyze the Same Set of Samples by Both Methods validation1->analysis validation2->analysis comparison Statistically Compare Results (e.g., t-test, F-test) analysis->comparison pass Methods are Equivalent comparison->pass Criteria Met fail Investigate Discrepancies and Re-evaluate comparison->fail Criteria Not Met fail->analysis

Caption: Workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of 2-Nitro-4-(trifluoromethyl)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Nitro-4-(trifluoromethyl)benzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with utmost care due to its hazardous properties. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. Adherence to proper disposal procedures is critical to mitigate risks and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Skin Irritant (Category 2)Chemical-resistant gloves (e.g., nitrile rubber)
Eye Irritant (Category 2)Chemical safety goggles or a face shield
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)Dust mask (e.g., N95) or work in a chemical fume hood
General HandlingLab coat and appropriate protective clothing

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through collection and transfer to an approved hazardous waste disposal facility. In-lab treatment or neutralization is not advised without specific, validated protocols for this compound.

Step 1: Waste Collection

  • Container Selection: Use a dedicated, properly labeled, and sealable waste container that is compatible with the chemical. The original container, if in good condition, is an ideal choice.[1] Avoid using food containers.[1]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., irritant).

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals, to prevent dangerous reactions.[2]

Step 2: Waste Storage

  • Designated Area: Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.[1][3] This area should be at or near the point of generation.[3]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment unit to prevent the spread of material in case of a leak.

  • Container Integrity: Ensure the waste container is kept closed except when adding waste.[1][4] Regularly inspect the container for any signs of leakage or degradation.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company to schedule a pickup for the waste.[2][5]

  • Documentation: Fill out any required waste disposal forms or tags as per your institution's and local regulations. This typically includes information about the chemical, quantity, and generating laboratory.

  • Do Not Dispose via Drain or Regular Trash: Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5] Avoid release to the environment.

Spill Management

In the event of a small spill, follow these steps:

  • Alert Personnel: Immediately inform others in the vicinity.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

For large spills, evacuate the area and follow your institution's emergency response procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Response start Waste Generated: This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Dust Mask start->ppe spill_detected Spill Detected start->spill_detected container Select Compatible & Labeled Waste Container ppe->container collect Collect Waste in Container container->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store containment Use Secondary Containment store->containment contact_ehs Contact EHS or Certified Waste Disposal Company containment->contact_ehs documentation Complete Waste Disposal Paperwork contact_ehs->documentation pickup Prepare for Scheduled Pickup documentation->pickup end_point Proper Disposal Complete pickup->end_point contain_spill Contain Spill with Inert Absorbent spill_detected->contain_spill collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->seal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Nitro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Nitro-4-(trifluoromethyl)benzoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Physicochemical Properties

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is a solid, off-white to pale yellow powder.[2] A summary of its key physicochemical properties is provided below.

PropertyValue
CAS Number 320-94-5[2]
Molecular Formula C₈H₄F₃NO₄[1]
Molecular Weight 235.12 g/mol [1]
Appearance Off-White to Pale Yellow Solid[2]
Melting Point 134-138 °C[2]
Signal Word Warning
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table outlines the recommended PPE for routine handling of small quantities.

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesDouble gloving is recommended. Use a thicker, chemical-resistant outer glove over a thinner disposable inner glove. Butyl rubber or Viton™ gloves are recommended for extended contact with halogenated nitro compounds.[3][4] Nitrile gloves may be suitable for short-duration tasks, but breakthrough times are not established. Always inspect gloves for integrity before use and change them immediately upon contamination.
Eyes/Face Safety Goggles and Face ShieldChemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
Respiratory N95 Dust Mask or RespiratorFor any procedure that may generate dust, a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator should be used. All handling of the solid should be performed within a certified chemical fume hood to minimize inhalation exposure.
Body Laboratory CoatA full-length laboratory coat should be worn and buttoned. For tasks with a higher risk of splashes or significant dust, a chemical-resistant apron should be worn over the lab coat.

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is essential for minimizing the risks associated with handling this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical within a certified chemical fume hood to control airborne dust and potential vapors.[5]

  • Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.

  • Work Area Preparation: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[6]

Weighing and Handling Procedure
  • Minimize Dust: Handle the solid gently to avoid generating dust. Use a scoop or spatula for transfers.

  • Weighing: If possible, weigh the compound directly into the reaction vessel or a tared, sealed container within the fume hood. If an external balance is used, pre-tared, sealed containers should be used to transport the chemical to and from the balance to prevent contamination of the balance and surrounding area.[6]

  • Transfers: When transferring the powder, work as close to the receiving container as possible to minimize the chance of spills.[6]

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with a damp paper towel to remove any residual dust. Dispose of the paper towel as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area. Do not eat, drink, or smoke in the work area.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in Fume Hood prep_emergency_equip Verify Emergency Equipment prep_fume_hood->prep_emergency_equip prep_ppe Inspect PPE prep_emergency_equip->prep_ppe prep_workspace Prepare Work Surface prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_transfer Transfer Compound handling_weigh->handling_transfer handling_seal Seal Containers handling_transfer->handling_seal post_decontaminate Decontaminate Workspace handling_seal->post_decontaminate post_hygiene Personal Hygiene post_decontaminate->post_hygiene

Caption: Workflow for handling this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation and Notification: Alert personnel in the immediate vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.

  • Spill Control (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE as outlined above.

    • Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.[2]

    • For larger powder spills, cover with an inert absorbent material like vermiculite (B1170534) or sand, starting from the edges and working inwards.[7]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[8]

    • Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[2]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][9]

  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, sealed container.

    • This waste stream must be kept separate from non-halogenated organic waste to facilitate proper disposal and minimize costs.[9][10][11]

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").[10]

    • The label should also include the date of accumulation and the name of the generating researcher or lab.

  • Disposal Procedure:

    • Dispose of the sealed hazardous waste container through your institution's designated hazardous waste management program.

    • Do not dispose of this chemical down the drain or in the regular trash.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal_Plan cluster_collection Waste Collection cluster_packaging Packaging & Labeling cluster_disposal Final Disposal collect_solid Collect Contaminated Solids collect_separate Segregate as Halogenated Waste collect_solid->collect_separate package_seal Use Sealed Container collect_separate->package_seal package_label Label with Chemical Name & Hazards package_seal->package_label disposal_program Institutional Hazardous Waste Program package_label->disposal_program disposal_regulations Follow all Regulations disposal_program->disposal_regulations

Caption: Disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.